molecular formula C6H8O3 B1599071 4-Oxo-5-hexenoic Acid CAS No. 6934-64-1

4-Oxo-5-hexenoic Acid

Cat. No.: B1599071
CAS No.: 6934-64-1
M. Wt: 128.13 g/mol
InChI Key: LMEHQSIFTHFMQS-UHFFFAOYSA-N
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Description

4-Oxo-5-hexenoic Acid is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h2H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEHQSIFTHFMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388662
Record name 4-Oxo-5-hexenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6934-64-1
Record name 4-Oxo-5-hexenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Oxo-5-hexenoic Acid" fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 4-Oxo-5-hexenoic Acid , a critical chemical probe and irreversible inhibitor in metabolic research.

Function: Irreversible Inhibitor & Metabolic Probe | CAS: 6934-64-1 | Class:


-Keto Acid / Michael Acceptor

Executive Summary

This compound (also known as


-acryloylpropionic acid) is a reactive organic intermediate characterized by a terminal conjugated enone system. Unlike its structural analog Vigabatrin  (4-amino-5-hexenoic acid)—a reversible GABA-transaminase inhibitor—this compound functions as a potent irreversible inhibitor  of 2-oxo acid dehydrogenase complexes, specifically DHTKD1  (Dehydrogenase E1 and Transketolase Domain Containing 1).[1] Its utility lies in its ability to covalently modify active site nucleophiles via Michael addition, making it an essential tool for mapping metabolic pathways related to lysine and tryptophan degradation.

Physicochemical Identity

The molecule features a carboxylic acid tail for solubility/recognition and a reactive vinyl ketone headgroup for covalent ligation.

PropertyData
IUPAC Name 4-Oxohex-5-enoic acid
Common Synonyms 4-Keto-5-hexenoic acid;

-Acryloylpropionic acid
CAS Number 6934-64-1
Molecular Formula C

H

O

Molecular Weight 128.13 g/mol
Functional Groups Carboxylic Acid (C1), Ketone (C4), Alkene (C5=C6)
Reactivity Profile Electrophile (Michael Acceptor); susceptible to nucleophilic attack at C6.[2]
Physical State Low-melting solid or viscous oil (dependent on purity).

Chemical Synthesis Strategy

The most robust synthetic route involves the nucleophilic opening of succinic anhydride using a vinyl organometallic reagent. This method ensures the preservation of the terminal alkene while installing the ketone functionality.

Mechanism of Synthesis

The reaction utilizes Vinylmagnesium bromide (Grignard reagent) acting upon Succinic anhydride . To prevent double addition (formation of the tertiary alcohol), the reaction is performed at low temperatures, often utilizing a Lewis acid catalyst or specific solvent controls (THF/Ether).

Visualization: Synthesis Pathway

Synthesis cluster_conditions Critical Control Parameters Succinic Succinic Anhydride (Starting Material) Intermediate Tetrahedral Intermediate Succinic->Intermediate -78°C, THF VinylMgBr Vinylmagnesium Bromide (Nucleophile) VinylMgBr->Intermediate Product This compound (Target) Intermediate->Product H3O+ Quench (Ring Opening) Temp: -78°C Temp: -78°C Stoichiometry: 1.0 eq Stoichiometry: 1.0 eq

Figure 1: Selective ring-opening of succinic anhydride via Grignard addition to yield this compound.

Detailed Protocol: Synthesis of this compound

Reagents: Succinic anhydride (10.0 g, 100 mmol), Vinylmagnesium bromide (1.0 M in THF, 100 mL), Dry THF (200 mL), 1M HCl.

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere. Add Succinic anhydride and dissolve in dry THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add Vinylmagnesium bromide dropwise over 60 minutes. Note: Slow addition is critical to minimize polymerization of the vinyl group.

  • Reaction: Stir at -78°C for 2 hours. Allow the mixture to warm to -20°C slowly over 1 hour.

  • Quench: Pour the reaction mixture into 200 mL of ice-cold 1M HCl saturated with NaCl. This hydrolyzes the magnesium salt and protonates the carboxylate.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine organic layers and wash with brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the pure keto-acid.

Biological Mechanism of Action

This compound acts as a "suicide substrate" or mechanism-based inhibitor. Its structural similarity to 2-oxo acids (like


-ketoglutarate) allows it to enter the active site of dehydrogenase enzymes.
Target: DHTKD1 Inhibition

DHTKD1 is a thiamin diphosphate (ThDP)-dependent enzyme involved in the degradation of L-lysine and L-tryptophan.[1]

  • Binding: The carboxylate group of this compound anchors the molecule in the substrate-binding pocket (mimicking the

    
    -keto acid substrate).
    
  • Inactivation: The vinyl ketone moiety is positioned near a catalytic nucleophile (typically a Cysteine thiol or a ThDP-enamine intermediate).

  • Covalent Bond: A Michael addition occurs, forming a stable covalent adduct that permanently disables the enzyme.

Visualization: Mechanism of Inactivation[3]

Mechanism Enzyme DHTKD1 Active Site (Free Nucleophile) Complex Michaelis Complex (Reversible Binding) Enzyme->Complex + Inhibitor Inhibitor This compound (Michael Acceptor) Inhibitor->Complex Adduct Covalent Adduct (Irreversibly Inhibited) Complex->Adduct Michael Addition (k_inact) Note Kinetic Parameter: k_inact / Ki determines potency Complex->Note

Figure 2: Kinetic pathway of DHTKD1 inactivation. The transition from reversible binding to covalent modification is governed by


.

Experimental Assay: DHTKD1 Inhibition

To validate the activity of this compound, researchers utilize a spectrophotometric assay tracking the reduction of an artificial electron acceptor (e.g., DCPIP) coupled to the dehydrogenase activity.

Protocol: Time-Dependent Inhibition Assay
  • Enzyme Preparation: Recombinant human DHTKD1 (0.5

    
    M final concentration).
    
  • Substrate Mix: 2-Oxoadipate (substrate) and Thiamin Diphosphate (cofactor) in reaction buffer (50 mM HEPES, pH 7.4, 2 mM MgCl

    
    ).
    
  • Inhibitor Pre-incubation:

    • Incubate DHTKD1 with varying concentrations of this compound (0, 10, 50, 100

      
      M) at 25°C.
      
    • At time points

      
       min, remove an aliquot.
      
  • Activity Measurement: Dilute the aliquot into the Substrate Mix containing DCPIP (60

    
    M).
    
  • Data Analysis: Measure absorbance decrease at 600 nm (reduction of DCPIP). Plot % Remaining Activity vs. Time .

    • Result: Activity should decay pseudo-first-order.

    • Calculation: Determine

      
       for each concentration and plot 
      
      
      
      vs. [I] to determine
      
      
      and
      
      
      .

Safety & Handling

  • Toxicity: As an alkylating agent, this compound is potentially genotoxic and a skin sensitizer. Handle in a fume hood.

  • Stability: The terminal enone is prone to polymerization. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Waste: Dispose of as hazardous organic waste containing reactive electrophiles.

References

  • Leandro, P., et al. (2020). "Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex." bioRxiv.

  • Håversen, L., et al. (2010).

    
    -Helix of Human Lactoferrin." Antimicrobial Agents and Chemotherapy.[3] 
    
  • FineTech Industry. (n.d.). "this compound Product Data." FineTech Chemical Product Database.

  • Santa Cruz Biotechnology. (n.d.). "this compound (CAS 6934-64-1)."[4][5] SCBT Product Catalog.

Sources

An In-depth Technical Guide to 4-Oxo-5-hexenoic Acid: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chemical Intermediate

4-Oxo-5-hexenoic acid (CAS Number: 6934-64-1), a bifunctional molecule featuring both a γ-keto group and a terminal vinyl moiety, represents a cornerstone intermediate in modern organic and medicinal chemistry.[1] Its unique structural arrangement offers a rich landscape for chemical transformations, making it a valuable building block in the synthesis of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, actionable understanding of this compound's synthesis, chemical behavior, and, most notably, its pivotal role in the generation of pharmaceutically active agents. We will delve into the practical aspects of its preparation, explore the mechanistic underpinnings of its reactivity, and illuminate its application in the synthesis of the anti-epileptic drug Vigabatrin, thereby offering a comprehensive resource for leveraging this versatile molecule in contemporary research and development endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its effective application. The properties of this compound are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource
CAS Number 6934-64-1[1]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name 4-oxohex-5-enoic acid[2]
Synonyms 4-oxohex-5-enoic acid, γ-keto-δ-vinylpentanoic acid[2]
Canonical SMILES C=CC(=O)CCC(=O)O[2]
InChI Key LMEHQSIFTHFMQS-UHFFFAOYSA-N[2]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is a critical first step for its utilization in further chemical transformations. While several conceptual routes are alluded to in the patent literature, a robust and reproducible laboratory-scale synthesis is paramount for research and development. A prevalent and logical approach involves the nucleophilic addition of a vinyl organometallic reagent to a derivative of succinic acid, followed by an acidic workup.

Reaction Principle: Grignard Addition to an Anhydride

The core of this synthetic strategy lies in the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with succinic anhydride. This reaction exemplifies the nucleophilic acyl substitution mechanism, where the highly nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of the anhydride. The tetrahedral intermediate then collapses, leading to the ring-opening of the anhydride. A subsequent acidic workup protonates the resulting carboxylate to yield the desired γ-keto acid.

Synthesis_of_4_Oxo_5_hexenoic_Acid succinic_anhydride Succinic Anhydride step1 1. Grignard Addition succinic_anhydride->step1 vinyl_grignard Vinylmagnesium Bromide (in THF) vinyl_grignard->step1 h3o_plus H₃O⁺ (workup) step2 2. Acidic Workup h3o_plus->step2 product This compound mg_salts Mg²⁺ salts step1->step2 Intermediate step2->product step2->mg_salts Michael_Addition substrate This compound enolate Enolate Intermediate substrate->enolate nucleophile Nucleophile (Nu⁻) nucleophile->enolate product Michael Adduct enolate->product Protonation Vigabatrin_Synthesis start_material This compound imine Imine Intermediate start_material->imine Condensation reagents Ammonia Source (e.g., NH₃) Reducing Agent (e.g., NaBH₃CN) reagents->imine product Vigabatrin (4-Amino-5-hexenoic acid) imine->product Reduction

Sources

Technical Monograph: Structural Elucidation and Spectroscopic Characterization of 4-Oxo-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-5-hexenoic acid is a critical metabolic intermediate and a structural analogue of 5-aminolevulinic acid (ALA). Its significance in drug development lies in its reactivity as a Michael acceptor, making it a potent irreversible inhibitor of enzymes containing active-site thiol groups, most notably 5-aminolevulinate dehydratase (ALA-D) .

This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike stable saturated fatty acids, this molecule possesses a conjugated vinyl ketone moiety susceptible to polymerization and nucleophilic attack. Therefore, the protocols detailed below emphasize not just detection, but sample integrity preservation during analysis.

Synthesis & Sample Preparation Strategy

To obtain high-purity spectral data, one cannot rely on degraded commercial standards. The synthesis typically involves the nucleophilic opening of succinic anhydride.

Synthetic Pathway (Recommended)

The most direct route for researchers involves the reaction of succinic anhydride with a vinyl organometallic reagent. Note that direct Grignard addition can lead to bis-addition (forming tertiary alcohols); therefore, temperature control is paramount.

Synthesis Figure 1: Controlled Ring-Opening Synthesis of this compound Succ Succinic Anhydride Inter Magnesium Carboxylate Intermediate Succ->Inter Nucleophilic Attack VinylMg Vinylmagnesium Bromide (-78°C, THF) VinylMg->Inter Acid Acid Hydrolysis (H3O+) Inter->Acid Product This compound Acid->Product Workup

Sample Handling for Spectroscopy[1]
  • Solvent Selection: Use deuterated chloroform (

    
    ) for NMR to prevent exchange of the carboxylic proton, though DMSO-
    
    
    
    is superior for resolving the acid proton peak.
  • Stabilization: If storing the neat oil, add 0.01% Hydroquinone or BHT to inhibit polymerization of the vinyl group.

  • Purity Check: Before MS injection, verify the absence of the "bis-addition" lactone byproduct via TLC (Thin Layer Chromatography).

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The NMR signature of this compound is characterized by the distinct ABC spin system of the vinyl group and the


 (approximate) system of the methylene chain.
H NMR Data (400 MHz, )

The vinyl region is diagnostic. The proton on C5 is deshielded by the carbonyl anisotropy, while the terminal protons show characteristic geminal and vicinal coupling.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
COOH 11.0 - 12.0Broad Singlet1H-Carboxylic Acid Proton
H-5 6.38dd1H

,

Vinyl CH (Internal)
H-6a 6.26dd1H

,

Vinyl CH (Terminal, Trans)
H-6b 5.88dd1H

,

Vinyl CH (Terminal, Cis)
H-3 2.92Triplet2H


-Keto Methylene
H-2 2.68Triplet2H


-Acid Methylene

Note: The chemical shifts of H-2 and H-3 may vary slightly depending on concentration due to dimerization of the carboxylic acid.

C NMR Data (100 MHz, )
CarbonChemical Shift (

, ppm)
TypeAssignment
C-4 198.2C=OConjugated Ketone
C-1 178.5COOHCarboxylic Acid
C-5 136.4CHVinyl CH (Internal)
C-6 128.8CH

Vinyl CH

(Terminal)
C-3 33.5CH


-Keto Methylene
C-2 27.8CH


-Acid Methylene

Infrared Spectroscopy (FT-IR)

The IR spectrum is complex due to the presence of two carbonyl environments. The key to identification is resolving the conjugated ketone from the acid carbonyl.

  • 3300 - 2500 cm

    
    :  Broad, jagged absorption (O-H stretch) characteristic of carboxylic acid dimers.
    
  • 1715 cm

    
    :  Strong C=O stretch (Carboxylic Acid).
    
  • 1685 cm

    
    :  Strong C=O stretch (Conjugated Vinyl Ketone). Note: Conjugation lowers the frequency compared to a saturated ketone (~1715).
    
  • 1615 cm

    
    :  Medium C=C stretch (Alkene).
    
  • 1405 cm

    
    :  C-H bending (alpha-methylene).
    
  • 980 cm

    
    :  C-H out-of-plane bending (Vinyl group).
    

Mass Spectrometry (MS)[4][5]

Mass spectrometry analysis requires care. In GC-MS, the carboxylic acid tail often leads to peak tailing; derivatization (methylation) is recommended. In ESI-MS (LC-MS), the negative mode is preferred for the free acid.

Fragmentation Logic (EI-MS, 70 eV)

Molecular Ion (M+):


 128

The fragmentation follows two primary pathways:


-cleavage at the ketone and McLafferty rearrangement is less likely due to the vinyl group, but simple cleavage dominates.
m/zIntensityFragment StructureMechanism
128 Low

Molecular Ion
111 Low

Loss of Hydroxyl
100 Medium

Loss of Carbon Monoxide
73 Base Peak


-cleavage (Propionic acid cation)
55 High

Acryloyl cation (Diagnostic)
45 Medium

Carboxyl fragment
Fragmentation Pathway Diagram

MS_Frag Figure 2: Primary EI-MS Fragmentation Pathways of this compound cluster_0 Alpha Cleavage (Path A) cluster_1 Alpha Cleavage (Path B) M Molecular Ion m/z 128 Frag1 Acryloyl Cation m/z 55 M->Frag1 - [HOOC-CH2-CH2]• Frag2 Propionic Acid Cation m/z 73 M->Frag2 - [CH2=CH-CO]• Rad1 Propionic Acid Radical Rad2 Acryloyl Radical

Biological Relevance & Stability

Mechanism of Action

This compound acts as a suicide substrate. It mimics the structure of 5-aminolevulinic acid (ALA). When it enters the active site of ALA-dehydratase, the enzyme's active site lysine forms a Schiff base with the ketone. However, the adjacent vinyl group (Michael acceptor) then alkylates a nearby active-site zinc-cysteine thiolate, covalently modifying and irreversibly inhibiting the enzyme [1].

Stability Warning

Critical Insight: Unlike its saturated counterpart (4-oxohexanoic acid), this molecule is light and heat sensitive .

  • Storage: -20°C under Argon.

  • Solubility: Soluble in water, ethanol, and chloroform.

  • Derivatization: For GC-MS quantification, convert to the methyl ester using diazomethane or

    
    -Methanol to improve peak shape and thermal stability.
    

References

  • PubChem. (2025).[1] this compound | C6H8O3.[1][2] National Library of Medicine. [Link]

  • Farina, M., et al. (2001).[3] Selenoxides inhibit delta-aminolevulinic acid dehydratase. Toxicology Letters, 119(1), 27-37.[3] [Link]

  • NIST Mass Spec Data Center. (2023). Fragmentation Patterns of Carboxylic Acids and Vinyl Ketones. NIST Chemistry WebBook, SRD 69. [Link]

Sources

4-Oxo-5-hexenoic Acid: A Covalent Warhead and Metabolic Probe

[1]

Executive Summary

4-Oxo-5-hexenoic acid (also known as 4-oxohex-5-enoic acid; CAS 6934-64-1) is a reactive organic small molecule characterized by a terminal

12345Michael acceptor

Biologically, it is significant in three primary contexts:

  • Irreversible Inhibition of DHTKD1: It covalently inhibits the E1 subunit of the 2-oxoadipate dehydrogenase complex.

  • Metabolic Marker of GABA-AT Inactivation: It is the terminal degradation product released after the suicide inhibition of GABA aminotransferase by Vigabatrin (4-amino-5-hexenoic acid).

  • Antibiotic Scaffold: Its 5-acetamido derivative, Alaremycin , is a natural product antibiotic that targets heme biosynthesis by inhibiting porphobilinogen synthase (PBGS).[6][7][8][9][10]

Chemical Profile and Reactivity

The biological activity of this compound is driven by its electrophilic enone system.

Structural Analysis[1][10][11]
  • Formula:

    
    
    
  • Molecular Weight: 128.13 g/mol [1][3]

  • Key Functional Group: Vinyl ketone (Enone) at C4-C5.

  • Reactivity: The C5 carbon is electron-deficient, making it highly susceptible to nucleophilic attack by thiols (cysteine) or amines (lysine) via 1,4-conjugate addition (Michael addition).

Mechanism of Action: Michael Addition

The core mechanism for its biological activity involves the formation of a covalent bond with the target protein.

Reaction Scheme:

  • Nu: Nucleophile (e.g., Cys-SH, Lys-NH2).

  • Result: Permanent alkylation of the enzyme, typically leading to irreversible inactivation.

Biological Targets and Activity[5][10][12]

Inhibition of Human DHTKD1

Target: Dehydrogenase E1 and Transketolase Domain Containing 1 (DHTKD1). Role: DHTKD1 is the E1 subunit of the 2-oxoadipate dehydrogenase complex (OADHc), critical for lysine, tryptophan, and hydroxylysine catabolism.

  • Mechanism: this compound acts as a structural analog of the natural substrate, 2-oxoadipate. However, instead of undergoing decarboxylation, the vinyl ketone warhead traps the active site machinery.

  • Kinetic Profile: It functions as an irreversible inhibitor .[11]

    • 
       (Inhibition Constant):  Reflects initial binding affinity.
      
    • 
       (Inactivation Rate):  Reflects the rate of covalent bond formation.
      
    • Outcome: Complete loss of OADHc activity, mimicking the metabolic block seen in AMOXAD (2-aminoadipic and 2-oxoadipic aciduria).

GABA Aminotransferase (GABA-AT) Inactivation Pathway

Context: this compound appears as a metabolic "scar" following the action of the anti-epileptic drug Vigabatrin (4-amino-5-hexenoic acid).

  • The Vigabatrin Mechanism: Vigabatrin is a mechanism-based inactivator (suicide substrate) of GABA-AT.[11] It binds to the PLP cofactor, forms a Schiff base, and undergoes a series of tautomerizations.[11]

  • Release of this compound: Upon denaturation or hydrolysis of the inactivated enzyme-inhibitor complex, the covalently bound adduct decomposes, releasing this compound.

  • Significance: Detection of this compound confirms the specific enamine/Michael addition mechanism of Vigabatrin inactivation.

Antibiotic Activity (Alaremycin Connection)

Molecule: Alaremycin (5-acetamido-4-oxo-5-hexenoic acid).[1][5][7][9][12][13] Target: Porphobilinogen Synthase (PBGS), also known as ALA Dehydratase.

  • Pathway: Heme Biosynthesis.[8][10][13]

  • Mechanism: Alaremycin mimics 5-aminolevulinic acid (ALA), the natural substrate of PBGS.[6][7][8][9] The this compound core anchors the molecule in the active site, while the acetamido group interacts with specific residues (Lys205/Lys260 in P. aeruginosa PBGS).

  • Result: Competitive inhibition preventing the condensation of ALA molecules into porphobilinogen, effectively starving bacteria of heme.

Experimental Protocols

Synthesis of this compound

Method adapted from Friedel-Crafts Acylation (White Rose ePrints, 2017).[1]

Reagents:

  • Succinic anhydride[1][4][14]

  • Ethylene gas[1]

  • Aluminum chloride (

    
    , anhydrous)
    
  • 1,2-Dichloroethane (solvent)[4]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Maintain a nitrogen atmosphere.

  • Suspension: Suspend anhydrous

    
     (1.1 equiv) and succinic anhydride (1.0 equiv) in dry 1,2-dichloroethane.
    
  • Reaction: Vigorously stir the suspension. Cautiously bubble ethylene gas through the solution.[4]

  • Timing: Continue bubbling for 5–6 hours at room temperature. The reaction relies on the acylation of ethylene.

  • Quench: Pour the reaction mixture into ice-cold 5% HCl to quench the aluminum complex.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
    
  • Yield: Expect ~20–25% yield.

  • Validation:

    
     NMR (
    
    
    ): Look for vinyl protons (
    
    
    ~5.8–6.4 ppm) and the methylene backbone (
    
    
    ~2.6–2.9 ppm).
Determination of for Irreversible Inhibition

Use this protocol to characterize inhibition of DHTKD1 or similar enzymes.

Materials:

  • Purified Enzyme (e.g., recombinant human DHTKD1).

  • Substrate (e.g., 2-oxoadipate).

  • Cofactors (Thiamine diphosphate,

    
    ).
    
  • Inhibitor: this compound (dissolved in water or DMSO).[1]

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl.

Workflow:

  • Pre-incubation: Incubate the enzyme with varying concentrations of this compound (

    
    ) for different time points (
    
    
    ).
    • 
       range: 
      
      
      to
      
      
      (estimated).
    • Time points: 0, 2, 5, 10, 20, 30 min.

  • Activity Assay: At each time point, remove an aliquot and dilute it 50-100 fold into a reaction mixture containing saturating substrate. Measure residual enzyme activity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      ) for each
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      .
    • Fit to the equation:

      
      .
      
  • Output: Report

    
     (max inactivation rate) and 
    
    
    (affinity).

Visualization of Mechanisms

Pathway Diagram: Biological Context

This diagram illustrates the dual role of the this compound scaffold in Heme biosynthesis (Alaremycin) and Lysine catabolism (DHTKD1).

BiologicalContextSubstrate_ALA5-Aminolevulinic Acid(Heme Precursor)Enzyme_PBGSPorphobilinogen Synthase(PBGS / ALAD)Substrate_ALA->Enzyme_PBGSNatural SubstrateSubstrate_OA2-Oxoadipate(Lysine Catabolism)Enzyme_DHTKD1DHTKD1(OADH Complex E1)Substrate_OA->Enzyme_DHTKD1Natural SubstrateInhibitor_AlaremycinAlaremycin(5-acetamido-4-oxo-5-hexenoic acid)Inhibitor_4OHAThis compoundInhibitor_Alaremycin->Inhibitor_4OHAStructural CoreInhibitor_Alaremycin->Enzyme_PBGSCompetitive InhibitionInhibitor_4OHA->Enzyme_DHTKD1Irreversible Covalent AdductProduct_HemeHeme Biosynthesis(Blocked)Enzyme_PBGS->Product_HemeProduct_LysineLysine Catabolism(Blocked)Enzyme_DHTKD1->Product_Lysine

Caption: Biological targets of this compound and its derivatives in heme and lysine pathways.

Reaction Mechanism: Michael Addition

This diagram details the chemical mechanism of enzyme inactivation.[11]

MichaelAdditionStep1Free Enzyme (E-XH) + Inhibitor (I)(Reversible Binding)Step2Michael Complex(Transition State)Step1->Step2KdStep3Covalent Adduct(Irreversible Inactivation)Step2->Step3k_inactMechanismNucleophilic Attack:Enz-X: + CH2=CH-C(=O)-R  ->  Enz-X-CH2-CH(-)-C(=O)-RMechanism->Step2

Caption: Mechanism of irreversible inhibition via Michael addition to an active site nucleophile.

References

  • Inhibition of Human DHTKD1: Leandro, J., et al. (2020). Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex. bioRxiv. Link

  • Discovery of Alaremycin: Awa, Y., et al. (2005). Isolation of a New Antibiotic, Alaremycin, Structurally Related to 5-Aminolevulinic Acid from Streptomyces sp.[7][9][13] A012304.[7][13] Bioscience, Biotechnology, and Biochemistry, 69(9), 1721–1725. Link

  • GABA-AT Inactivation Mechanism: Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators.[11] Treatments for Epilepsies and Addictions. Chemical Reviews, 118(7), 4037–4104. Link

  • Synthesis via Friedel-Crafts: Vara, B. A., & Johnston, J. N. (2017). Synthesis and Deployment of an Elusive Fluorovinyl Cation Equivalent. Journal of the American Chemical Society, 139(40), 14077–14089.[15] Link

  • Alaremycin Structure & Target: Heinemann, I. U., et al. (2010). Structure of the Heme Biosynthetic Pseudomonas aeruginosa Porphobilinogen Synthase in Complex with the Antibiotic Alaremycin. Antimicrobial Agents and Chemotherapy, 54(4), 1533–1539. Link

Methodological & Application

Laboratory-scale synthesis protocol for "4-Oxo-5-hexenoic Acid"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Objective: Synthesize 4-oxo-5-hexenoic acid (CAS: 7019-71-8), a reactive


-keto acid featuring a terminal vinyl ketone moiety.

Strategic Rationale: This compound serves as a critical Michael acceptor in metabolic studies (heme biosynthesis inhibition) and a monomer for functionalized polymers. Its synthesis is non-trivial due to two competing factors:

  • Bis-addition: The high reactivity of vinyl nucleophiles can lead to double addition to the anhydride, forming a tertiary alcohol.

  • Polymerization: The product contains an acryloyl group (

    
    ), making it prone to spontaneous polymerization or Michael addition during workup.
    

Selected Methodology: We will utilize a Nucleophilic Ring-Opening of Succinic Anhydride using a Vinylzinc intermediate (transmetallated from Vinylmagnesium bromide).

  • Why Vinylzinc? Unlike the hard Grignard reagent (VinylMgBr), the organozinc species is softer and less nucleophilic, significantly reducing the risk of bis-addition to the formed ketone.

  • Why Succinic Anhydride? It provides the requisite 4-carbon backbone and the carboxylic acid terminus in a single step, utilizing the "masked" reactivity of the anhydride to protect the acid functionality during the reaction.

Part 2: Scientific Integrity & Logic (The Protocol)

Retrosynthetic Analysis & Mechanism

The synthesis relies on the desymmetrization of succinic anhydride. The nucleophile (Vinyl-M) attacks one carbonyl, opening the ring to form the keto-carboxylate.

Key Mechanistic Insight: In the presence of a Lewis acid (


), the reaction stops cleanly at the keto-carboxylate stage because the resulting zinc carboxylate forms a stable chelate that resists further nucleophilic attack.

DOT Diagram: Reaction Scheme

ReactionScheme Succinic Succinic Anhydride (C4H4O3) Intermediate Zinc Keto-Carboxylate Complex Succinic->Intermediate + VinylZn (-78°C to 0°C) VinylMgBr VinylMgBr (1.0M in THF) VinylZn Vinylzinc Intermediate [Vinyl-Zn-Cl] VinylMgBr->VinylZn Transmetallation (0°C, THF) ZnCl2 ZnCl2 (Anhydrous) ZnCl2->VinylZn VinylZn->Intermediate Product This compound (Target) Intermediate->Product Acid Hydrolysis (HCl, 0°C)

Caption: Mechanistic pathway for the zinc-mediated ring opening of succinic anhydride.

Experimental Protocol

Reagents & Materials:

  • Succinic Anhydride (Reagent Grade, >99%)

  • Vinylmagnesium Bromide (1.0 M solution in THF)

  • Zinc Chloride (

    
    ), anhydrous (dried under vacuum/heat if necessary)
    
  • Tetrahydrofuran (THF), anhydrous/inhibitor-free

  • Hydroquinone (Polymerization Inhibitor)

  • Dichloromethane (DCM) for extraction

  • 1M HCl (aq)

Equipment:

  • 3-Neck Round Bottom Flask (500 mL)

  • Schlenk line (Argon/Nitrogen atmosphere)

  • Low-temperature thermometer

  • Addition funnel (pressure-equalizing)

Step-by-Step Methodology:

Phase A: Preparation of Vinylzinc Reagent (In Situ)

  • Setup: Flame-dry the 500 mL flask and flush with Argon. Add a magnetic stir bar.

  • Zinc Solution: Charge the flask with anhydrous

    
     (1.1 equiv, 15.0 g for a 100 mmol scale) and anhydrous THF (100 mL). Stir until dissolved.
    
  • Transmetallation: Cool the solution to 0°C (ice bath).

  • Addition: Slowly add Vinylmagnesium bromide (1.0 equiv, 100 mL of 1.0 M solution) dropwise over 30 minutes.

    • Observation: A white precipitate (

      
      ) may form. This is normal.
      
    • Logic: This generates the milder Vinylzinc species. Stir for 45 minutes at 0°C.

Phase B: Acylation Reaction 5. Cooling: Cool the Vinylzinc suspension to -78°C (Dry Ice/Acetone bath). 6. Substrate Addition: Dissolve Succinic Anhydride (0.9 equiv, 9.0 g) in anhydrous THF (50 mL) in a separate dry flask. Transfer this solution via cannula or syringe into the reaction mixture over 20 minutes.

  • Critical Control: Keep the internal temperature below -65°C to prevent side reactions.
  • Reaction: Allow the mixture to warm slowly to -20°C over 2 hours.
  • Checkpoint: TLC (using a bromocresol green stain for acids) can monitor the consumption of anhydride, but hydrolysis risk makes in-situ monitoring difficult. Rely on time/temp.

Phase C: Quench & Isolation (The "Danger Zone") 8. Quench: Cool back to 0°C . Pour the reaction mixture into a vigorously stirred mixture of 1M HCl (200 mL) and crushed ice.

  • pH Control: Adjust pH to ~2.0. Do not go too acidic (<1.0) to avoid acid-catalyzed polymerization.
  • Inhibition: Immediately add 10 mg of Hydroquinone to the aqueous phase.
  • Why? The free acid form of the vinyl ketone is highly prone to radical polymerization once isolated.
  • Extraction: Extract rapidly with DCM (
    
    
    ).
  • Drying: Combine organic layers, wash with brine (100 mL), and dry over anhydrous
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at room temperature (bath < 25°C). Do not heat.
  • Result: A pale yellow oil.

Phase D: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (Acid-washed or standard).

  • Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50) + 0.1% Acetic Acid.

  • Storage: Store the pure oil at -20°C, stabilized with 50-100 ppm BHT or Hydroquinone.

Data Interpretation & Quality Control

Expected Analytical Data:

TechniqueExpected SignalStructural Assignment
1H NMR (

)

11.0 (br s, 1H)
Carboxylic Acid (-COOH)

6.40 (dd, 1H), 6.25 (dd, 1H), 5.85 (dd, 1H)
Vinyl Protons (

) - Characteristic AMX pattern

2.95 (t, 2H)

-Methylene to ketone (

)

2.65 (t, 2H)

-Methylene to acid (

)
IR Spectroscopy 1710 cm⁻¹ (broad)Carboxylic Acid C=O
1685 cm⁻¹ (sharp)Conjugated Ketone C=O
1615 cm⁻¹Alkene C=C

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Bis-addition of GrignardEnsure efficient transmetallation to Zinc; keep temp low.
Polymerization (Gel) Lack of inhibitor / HeatAdd Hydroquinone before concentration; Keep bath <25°C.
Product is Saturated ContaminationEnsure VinylMgBr quality; avoid reduction conditions.

Part 3: Visualization & Workflow

Experimental Workflow Diagram

Workflow Start Start: Anhydrous ZnCl2 + THF Step1 Add VinylMgBr (0°C) Form VinylZinc Reagent Start->Step1 Step2 Cool to -78°C Add Succinic Anhydride Step1->Step2 Step3 Warm to -20°C (2 Hours) Step2->Step3 Step4 Quench with 1M HCl + Ice ADD HYDROQUINONE Step3->Step4 Step5 Extract (DCM) -> Dry -> Concentrate (Bath < 25°C) Step4->Step5 End Final Product: This compound Step5->End

Caption: Step-by-step workflow emphasizing the critical polymerization inhibition step.

References

  • Prepar

    
    -Keto Acids via Anhydrides: 
    
    • Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32. (Foundational methodology for anhydride ring opening).

  • Specific Metabolite Identification

    • Heinemann, I., et al. (2010).[1] "Structure of the Heme Biosynthetic Pseudomonas aeruginosa Porphobilinogen Synthase in Complex with the Antibiotic Alaremycin." Antimicrobial Agents and Chemotherapy, 54(4). Link (Identifies this compound as a related metabolite/structure).

  • Vinyl Grignard Handling: Ramsden, H. E., et al. (1957). "Preparation of Vinylmagnesium Chloride and Some of Its Reactions." The Journal of Organic Chemistry, 22(12), 1602–1605.
  • Zhu, L., et al. (2004).

Disclaimer: This protocol involves the handling of pyrophoric reagents (Grignard) and toxic/reactive Michael acceptors. All work must be performed in a fume hood with appropriate PPE.

Sources

Technical Guide: Kinetic Profiling of 4-Oxo-5-hexenoic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental conditions for characterizing 4-Oxo-5-hexenoic Acid (4-OHA), a reactive vinyl ketone metabolite, as a mechanism-based irreversible inhibitor. While historically identified as a degradation product of the antiepileptic drug Vigabatrin during GABA transaminase (GABA-T) inactivation, 4-OHA has emerged as a critical probe for 2-oxoacid dehydrogenases , specifically DHTKD1 (Dehydrogenase E1 and Transketolase Domain Containing 1). This guide focuses on the Time-Dependent Inhibition (TDI) assay, utilizing a DCPIP-coupled reporter system to determine the inactivation parameters (


 and 

).

Mechanistic Background & Biological Relevance[1][2]

This compound is a structural analog of 2-oxoadipate and succinic semialdehyde. Its terminal vinyl ketone group functions as a Michael acceptor , capable of forming covalent adducts with nucleophilic residues (e.g., Cysteine) or cofactors (Thiamine Diphosphate, ThDP) within enzyme active sites.

In the context of DHTKD1 , a key enzyme in lysine and tryptophan metabolism, 4-OHA acts as a suicide substrate. It mimics the natural substrate (2-oxoadipate), binds reversibly to the active site, and then undergoes a specific nucleophilic attack, permanently inactivating the enzyme [1].

Pathway Visualization: Mechanism of Inactivation

The following diagram illustrates the kinetic pathway for 4-OHA mediated inactivation, distinguishing between the initial reversible binding event and the subsequent irreversible covalent modification.

InactivationMechanism cluster_legend Kinetic Parameters Enz Enzyme (E) (Active ThDP) Complex Reversible Complex (E·I) (Michaelis Complex) Enz->Complex k1 Inhibitor This compound (I) Inhibitor->Complex Complex->Enz k-1 Adduct Covalent Adduct (E-I) (Inactivated) Complex->Adduct kinact (Covalent Bond Formation) Text KI = (k-1 + kinact) / k1 kinact = Max inactivation rate

Figure 1: Kinetic scheme of mechanism-based inactivation. 4-OHA binds to the enzyme to form a reversible complex (E·I) before forming a stable covalent adduct.

Experimental Design & Materials

Critical Reagents
  • Target Enzyme: Recombinant human DHTKD1 (E1 component) or purified GABA-T.

  • Inhibitor: this compound (Synthesis often required via acid hydrolysis of Vigabatrin metabolites or custom organic synthesis [2]).

  • Reporter Dye: 2,6-Dichlorophenolindophenol (DCPIP).

  • Cofactors: Thiamine Diphosphate (ThDP),

    
    .
    
  • Buffer System: Potassium Phosphate (

    
    ) is preferred over Tris to minimize amine-based interference with the vinyl ketone.
    
Assay Principle: The DCPIP Coupled Reaction

Direct monitoring of 4-OHA consumption is difficult. Instead, we utilize a residual activity assay . The enzyme is pre-incubated with 4-OHA, and aliquots are removed at specific time points to measure remaining catalytic activity using the DCPIP reduction method.



  • Readout: Decrease in Absorbance at 600 nm (Blue

    
     Colorless).
    

Detailed Protocol: Time-Dependent Inhibition (TDI)

Phase 1: Pre-Incubation (Inactivation Step)

This step allows the 4-OHA to bind and covalently modify the enzyme in the absence of the natural substrate.

  • Prepare Inactivation Buffer (10X):

    • 500 mM Potassium Phosphate (pH 7.5)

    • 2 mM ThDP

    • 20 mM

      
      
      
    • 1% Triton X-100 (to prevent aggregation)

  • Prepare Inhibitor Stocks:

    • Dissolve 4-OHA in water or DMSO (keep DMSO <1% final).

    • Prepare a dilution series: 0, 10, 50, 100, 250, 500

      
      .
      
  • Incubation Setup:

    • Mix 90

      
       Enzyme Solution  (approx. 0.5 mg/mL) with 10 
      
      
      
      Inhibitor Stock
      .
    • Incubate at 25°C (or 37°C depending on enzyme stability).

    • Start Timer.

Phase 2: Residual Activity Measurement (The "Chase")

At defined time intervals (


 min), transfer an aliquot from the pre-incubation mix into the activity assay cuvette.
  • Prepare Assay Master Mix (Bulk):

    • 50 mM Potassium Phosphate (pH 7.5)

    • 0.2 mM ThDP

    • 2.0 mM

      
      
      
    • 0.1 mM DCPIP (Reporter)

    • 0.5 mM 2-Oxoadipate (Substrate - Saturating concentration

      
      ).
      
  • Measurement:

    • Pipette 980

      
       Assay Master Mix  into a cuvette.
      
    • Add 20

      
       Aliquot  from the Pre-Incubation mix.
      
    • Immediately mix and monitor

      
       for 60 seconds.
      
    • Calculate the initial velocity (

      
      ) from the linear slope.
      

Data Analysis & Validation

Calculation of Kinetic Constants

The inactivation follows pseudo-first-order kinetics. Use the following logic to extract


 and 

.
StepCalculationEquation
1. Determine

Plot

vs. Time (

) for each [I]. The negative slope is

.

2. Kitz-Wilson Plot Plot

vs. Inhibitor Concentration

.
Hyperbolic fit
3. Extract Constants Fit data to the inactivation equation to find

and

.

Quality Control & Troubleshooting
  • Self-Validation Check: The "0

    
     Inhibitor" control must show stable activity over the 30-minute incubation. If activity drops, the enzyme is thermally unstable; add 10% glycerol or reduce temperature to 4°C.
    
  • Substrate Protection: To prove active-site specificity, pre-incubate Enzyme + 4-OHA + High Concentration Substrate . Inactivation should be significantly slower (competitive protection).

  • Linearity: Ensure the DCPIP assay slope is linear for the first 30 seconds. If the rate curves, the enzyme concentration in the cuvette is too high.

Workflow Diagram

The following diagram summarizes the experimental workflow for the discontinuous assay.

Workflow Prep Step 1: Preparation Mix Enzyme + Buffer + Cofactors (ThDP) AddInhib Step 2: Add 4-OHA (Variable Concentrations) Prep->AddInhib Incubate Step 3: Incubation (t=0 to 30 min) Allows Covalent Bond Formation AddInhib->Incubate Aliquot Step 4: Sampling Remove 20 µL Aliquot Incubate->Aliquot At time t Dilute Step 5: Dilution into Assay Mix (Contains Substrate + DCPIP) Aliquot->Dilute Read Step 6: Read A600 Determine Residual Activity Dilute->Read

Figure 2: Discontinuous assay workflow for determining time-dependent inactivation parameters.

References

  • Leandro, J., et al. (2020). Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex. ACS Chemical Biology, 15(8), 2041–2047.

  • Silverman, R. B., et al. (1991).

    
    -Aminobutyric Acid Aminotransferase by 4-Amino-5-fluoro-5-hexenoic Acid. Journal of the American Chemical Society, 113(26), 9817–9828.
    
    
  • Gupta, S.C.[1][2] (1970).[3] Standardization of enzyme activity units. Analytical Biochemistry. (Referenced context for unit calculation in general enzymatic assays).

Sources

Technical Application Note: Handling, Storage, and Experimental Protocols for 4-Oxo-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Oxo-5-hexenoic acid (CAS: 6934-64-1) is a reactive metabolic probe and structural analog of 5-aminolevulinic acid (5-ALA). It is primarily utilized in biochemical research as an affinity label and irreversible inhibitor of enzymes involved in heme biosynthesis, specifically 5-aminolevulinate dehydratase (ALAD) (also known as Porphobilinogen Synthase).

Critical Technical Warning: This compound contains a vinyl ketone moiety (


-unsaturated ketone). This functional group is a potent Michael acceptor , making the compound inherently unstable and prone to:
  • Polymerization: Spontaneous self-reaction at room temperature.

  • Nucleophilic Attack: Rapid covalent modification of free thiols (cysteine) and amines (lysine) in non-target proteins if not handled correctly.

Chemical Identity Table[2][3][4]
PropertySpecification
IUPAC Name 4-Oxohex-5-enoic acid
Formula

Molecular Weight 128.13 g/mol
Physical State Pale yellow liquid or low-melting solid (Temperature dependent)
Solubility Soluble in DMSO, Ethanol, Dichloromethane; Water (pH dependent)
Reactivity Class Alkylating Agent / Michael Acceptor

Storage & Stability Guidelines

The Golden Rule: Treat this compound as a "use-immediately" reagent upon thawing. The vinyl ketone group is thermodynamically driven to polymerize.

A. Long-Term Storage Protocol
  • Temperature: Store strictly at -20°C or -80°C .

  • Atmosphere: The vial must be purged with Argon or Nitrogen before sealing. Oxygen promotes radical-initiated polymerization.

  • Desiccation: Store in a desiccator or with silica packets. Moisture can catalyze hydrolysis or Michael addition of water (hydration) over long periods.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers or adsorb the lipophilic vinyl tail.

B. Stability Logic (The "Why")

The vinyl ketone group (


) is electron-deficient. Without low temperatures, adjacent molecules will undergo intermolecular Michael addition, forming oligomers. This results in a "gummy" residue and loss of biological activity.

Solubilization & Handling Protocols

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable 100 mM stock solution.

  • Equilibration: Allow the product vial to warm to room temperature inside the desiccator (approx. 15 mins) to prevent water condensation on the cold chemical.

  • Solvent Choice:

    • Recommended:Anhydrous DMSO (Dimethyl sulfoxide). DMSO stabilizes the compound better than protic solvents.

    • Alternative: Absolute Ethanol (if DMSO is incompatible with downstream assays).

    • Avoid: Water or basic buffers for stock preparation.

  • Dissolution: Add solvent to achieve 100 mM concentration. Vortex gently.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 10-50

    
    L).
    
  • Freeze: Snap-freeze in liquid nitrogen and store at -80°C. Do not refreeze thawed aliquots.

Protocol 2: Working Solutions & Buffer Compatibility

Critical Interaction Warning: Do NOT use primary amine buffers (e.g., Tris, Glycine ) as the reaction medium.

  • Mechanism:[1][2][3][4] The primary amines in Tris will act as nucleophiles, attacking the vinyl group via Michael addition, neutralizing the inhibitor before it reaches the enzyme target.

Recommended Buffers:

  • Phosphate Buffered Saline (PBS), pH 7.0 - 7.4

  • HEPES[1][5]

  • MOPS[1]

Experimental Application: ALAD Inhibition Assay

Context: this compound inhibits ALAD by covalently modifying active site lysine residues (forming a Schiff base) and potentially alkylating adjacent cysteine residues essential for zinc binding.

Workflow Diagram (Graphviz)

ALAD_Inhibition_Workflow cluster_mechanism Mechanism of Action node_stock Stock Prep (100mM in DMSO) node_dilution Working Dilution (PBS/HEPES, pH 7.4) *NO TRIS* node_stock->node_dilution Dilute immediately before use node_enzyme Enzyme Pre-Incubation (ALAD + Inhibitor) 15-30 mins @ 37°C node_dilution->node_enzyme Add to Enzyme node_substrate Substrate Addition (5-Aminolevulinic Acid) node_enzyme->node_substrate Initiate Reaction node_mech Vinyl group alkylates active site thiols/lysines (Irreversible) node_enzyme->node_mech node_measure Measurement (Ehrlich's Reagent -> A555nm) node_substrate->node_measure Quantify Porphobilinogen

Figure 1: Experimental workflow for ALAD inhibition assays, highlighting the critical exclusion of amine-based buffers during the pre-incubation phase.

Step-by-Step Assay Protocol
  • Enzyme Prep: Dilute purified ALAD or tissue homogenate in 0.1 M Potassium Phosphate Buffer (pH 6.8 - 7.0) containing 10 mM

    
    -mercaptoethanol (to maintain enzyme thiols, but see note below).
    
    • Expert Note: While thiols protect ALAD, high concentrations of DTT or

      
      -ME can scavenge the inhibitor. Use the minimum necessary thiol concentration for enzyme stability, or add the inhibitor before adding excess reducing agents if studying irreversible inactivation kinetics.
      
  • Inhibitor Addition: Add this compound (from DMSO stock) to the enzyme. Typical screening range: 10

    
    M to 1 mM .
    
  • Pre-Incubation: Incubate for 15–30 minutes at 37°C . This allows the slow covalent bond formation (alkylation) to occur.

  • Substrate Start: Add 5-Aminolevulinic Acid (substrate) to initiate the residual activity check.

  • Detection: Stop reaction with TCA/HgCl2 and measure Porphobilinogen (PBG) formation using Ehrlich’s reagent (Absorbance at 555 nm).

Chemical Instability & Degradation Pathways

Understanding the degradation helps in troubleshooting failed experiments.

Degradation_Pathways compound This compound (Active Monomer) polymer Polymer/Oligomer (Inactive Gummy Solid) compound->polymer RT / No Stabilizer (Self-Reaction) adduct Buffer Adduct (Inactive N-alkylated species) compound->adduct Tris/Glycine Buffer (Michael Addition)

Figure 2: Primary degradation pathways. Avoidance of these paths is the basis for the storage and buffer selection protocols.

Safety & Hazard Information (HSE)

  • Hazard Classification: Skin Corr. 1B (H314) ; Eye Dam. 1 (H318) .[3]

  • Handling: Always use a chemical fume hood.[5][6] Wear nitrile gloves and safety goggles.

  • First Aid:

    • Skin: Wash immediately with polyethylene glycol 400 (if available) or copious water. The alkylating nature means tissue damage can be insidious.

    • Eyes: Rinse for >15 minutes. Seek immediate medical attention.

References

  • Chemical Identity & Properties: PubChem. This compound (Compound).[7] National Library of Medicine. [Link]

  • Enzymatic Mechanism (ALAD): Jaffe, E. K. (2004). The porphobilinogen synthase protein superfamily. Chemical Reviews. [Link]

  • Inhibition Kinetics: Nandi, D. L., & Shemin, D. (1968). 5-Aminolevulinic acid dehydratase of Rhodopseudomonas spheroides. III. Mechanism of porphobilinogen synthesis. Journal of Biological Chemistry. [Link]

Sources

Application Note: 4-Oxo-5-hexenoic Acid as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry, chemical biology, and organic synthesis. It focuses on 4-Oxo-5-hexenoic Acid , a bifunctional "warhead" scaffold capable of precise covalent modification and heterocyclic construction.


 | MW:  128.13  g/mol 

Executive Summary

This compound is a versatile C6 building block characterized by a terminal vinyl ketone (enone) tethered to a carboxylic acid . This dual functionality makes it a high-value scaffold for two primary applications:

  • Covalent Inhibitor Design: The

    
    -unsaturated ketone acts as a Michael acceptor, specifically targeting nucleophilic cysteine residues in enzymes (e.g., GABA aminotransferase, DHTKD1) to form irreversible covalent adducts.
    
  • Heterocycle Synthesis: The molecule serves as a linear precursor for 5-substituted pyrrolidinones and furanones via cyclocondensation reactions, leveraging the carboxylic acid for intramolecular trapping or amide formation.

This guide provides the chemical profile, handling protocols, and step-by-step methodologies for synthesizing and utilizing this compound in drug discovery and material science.

Chemical Profile & Reactivity Map

The molecule consists of an electrophilic "warhead" (enone) and a hydrophilic "anchor" (carboxylic acid).

FeatureChemical NatureReactivity / Application
C1-C3 Segment Propionic Acid TetherAnchor: Amide coupling, esterification, or surface attachment.
C4 Carbonyl KetoneNucleophilic Attack: Schiff base formation (amines), reduction to alcohol.
C5-C6 Alkene Terminal Vinyl GroupMichael Acceptor: Reacts with thiols (Cys), amines (Lys), and enolates. Polymerization: Prone to radical polymerization (requires stabilization).
Stability Warning
  • Polymerization: The terminal vinyl ketone is highly reactive. Pure this compound can polymerize at room temperature.

  • Storage: Store at -20°C. Commercial samples are often stabilized with hydroquinone or supplied as the Mannich base precursor (which releases the enone upon heating/basification).

Mechanism of Action (Signaling & Synthesis)[1]

The following diagram illustrates the divergent pathways for this compound: acting as a covalent trap for enzymes or as a substrate for cyclization.

G Substrate This compound (Electrophilic Scaffold) MichaelAdduct Thioether Adduct (Irreversible Inhibition) Substrate->MichaelAdduct Michael Addition (k_inact) SchiffBase Imine/Enamine Intermediate Substrate->SchiffBase Condensation (-H2O) Enzyme Target Enzyme (Active Site Cys-SH) Enzyme->MichaelAdduct Amine Primary Amine (R-NH2) Amine->SchiffBase Pyrrolidinone 5-Vinyl-2-pyrrolidinone (Lactam Formation) SchiffBase->Pyrrolidinone Reductive Cyclization or Intramolecular Trap

Figure 1: Divergent reactivity pathways. The enone moiety drives covalent inhibition (Red path), while the keto-acid backbone facilitates heterocycle formation (Green path).

Experimental Protocols

Protocol A: Synthesis of this compound (Mannich Route)

Rationale: Direct isolation of the vinyl ketone is difficult due to polymerization. The standard method involves synthesizing the Mannich base precursor and eliminating the amine in situ.

Reagents:

  • Levulinic acid (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Ethanol (Solvent)

  • Hydrochloric acid (catalytic)

Step-by-Step Procedure:

  • Mannich Condensation:

    • Dissolve Levulinic acid (11.6 g, 100 mmol), Paraformaldehyde (3.6 g), and Dimethylamine HCl (9.8 g) in Ethanol (50 mL).

    • Add catalytic conc.[1] HCl (0.5 mL).

    • Reflux the mixture for 2–4 hours. The reaction generates the Mannich base: 5-(dimethylamino)-4-oxopentanoic acid hydrochloride (Note: The carbon chain extends by one methylene unit from the methyl group).

  • Work-up (Precursor Isolation):

    • Concentrate the solvent in vacuo.[1]

    • Recrystallize the resulting solid from Ethanol/Acetone to obtain the stable Mannich base salt. Stop here for long-term storage.

  • Elimination (Generating the Enone):

    • Immediately before use: Dissolve the Mannich base in water or buffer (pH > 7).

    • Steam distill the mixture or stir with weak base (NaHCO3) at room temperature for 30 mins.

    • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate in vacuo at low temperature (< 30°C).

    • Result: this compound (pale yellow oil). Use immediately.

Protocol B: Covalent Binding Assay (Enzyme Inhibition)

Rationale: To validate the "warhead" activity against a target protein (e.g., DHTKD1 or a model thiol).

Materials:

  • Target Protein (10 µM in PBS, pH 7.4)

  • This compound (Stock: 10 mM in DMSO)

  • GSH (Glutathione) as a positive control nucleophile.

  • LC-MS (Q-TOF or Orbitrap).

Procedure:

  • Incubation:

    • Aliquot 50 µL of protein solution.

    • Add 0.5 µL of inhibitor stock (Final conc: 100 µM, 10x excess).

    • Incubate at 37°C for timepoints: 0, 15, 30, 60 min.

  • Quenching:

    • Stop reaction by adding 1% Formic Acid.

  • Analysis:

    • Analyze intact protein mass via LC-MS.

    • Expected Shift: Look for a mass increase of +128.13 Da (Monoadduct) or multiples thereof.

    • Verification: Digest with Trypsin and map the peptide. The modification should localize to a surface Cysteine.

Protocol C: Synthesis of 5-Vinyl-2-pyrrolidinone

Rationale: Utilizing the scaffold to build heterocycles via reductive amination/cyclization.

Reagents:

  • This compound (1.0 eq)[2][3][4][5]

  • Ammonium Acetate or Primary Amine (1.5 eq)

  • Sodium Cyanoborohydride (

    
    ) (1.2 eq)
    
  • Methanol.[6][7]

Procedure:

  • Dissolve this compound in Methanol.

  • Add Ammonium Acetate (for unsubstituted lactam) and stir for 30 min to form the imine.

  • Add

    
     slowly at 0°C.
    
  • Stir at Room Temp for 12 hours.

  • Cyclization: The reduced intermediate (4-amino-5-hexenoic acid derivative) often cyclizes spontaneously or upon heating (Reflux in Toluene with Dean-Stark trap) to form the lactam.

  • Purification: Flash chromatography (EtOAc/Hexane).

References

  • Inhibition of Human DHTKD1: Lazarus, M. B., et al. "Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex."[8] ACS Chemical Biology, 2020. Significance: Identifies this compound as an irreversible inhibitor targeting the enzyme active site.

  • Mechanism of GABA-AT Inactivation: Silverman, R. B., et al. "Mechanism of Inactivation of gamma-Aminobutyric Acid Aminotransferase by 4-Amino-5-fluoro-5-hexenoic Acid."[9] Journal of the American Chemical Society, 2004. Significance: Describes the formation of this compound as a reactive metabolite and its Michael acceptor properties.

  • Alaremycin Biosynthesis & Activity: Kawaguchi, J., et al. "Isolation of a New Antibiotic, Alaremycin, Structurally Related to 5-Aminolevulinic Acid."[3][10][11][12] Bioscience, Biotechnology, and Biochemistry, 2014. Significance: Validates the scaffold as a natural product antibiotic targeting porphobilinogen synthase.

  • Pan, Y., et al. "A convenient approach for vinylation reaction in the synthesis of 5-vinyl-2-pyrrolidinone." Tetrahedron Letters, 2003.

Sources

Application Notes & Protocols for 4-Oxo-5-hexenoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

4-Oxo-5-hexenoic acid is a deceptively simple molecule, yet it holds significant potential as a versatile building block in medicinal chemistry. Its structure is characterized by three key functional groups: a terminal vinyl group, a ketone, and a carboxylic acid. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it an attractive starting point for the synthesis of complex molecular architectures and focused compound libraries. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 6934-64-1[1]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name 4-oxohex-5-enoic acid[1]
SMILES C=CC(=O)CCC(=O)O[1]

Application I: A Key Precursor in the Synthesis of Vigabatrin

One of the most significant applications of this compound is its potential as a precursor to 4-amino-5-hexenoic acid, commercially known as Vigabatrin.[2][3][4][5] Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T) and is used as an antiepileptic medication.[2][3][4] The conversion of the 4-oxo group to an amino group can be efficiently achieved through reductive amination.

Protocol 1: Synthesis of (±)-4-Amino-5-hexenoic Acid (Vigabatrin) via Reductive Amination

This protocol outlines a one-pot reductive amination of this compound. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired amine.

Workflow for Vigabatrin Synthesis

G A This compound + Ammonium Acetate B Imine Formation (in situ) A->B Methanol, pH 6-7 C Reduction with Sodium Cyanoborohydride B->C NaBH3CN D Acidic Work-up & Purification C->D Dilute HCl E (±)-4-Amino-5-hexenoic Acid (Vigabatrin) D->E G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation R-SH R-SH R-S- R-S- R-SH->R-S- Base 4-Oxo-5-hexenoic AcidR-S- 4-Oxo-5-hexenoic AcidR-S- Enolate Intermediate Enolate Intermediate 4-Oxo-5-hexenoic AcidR-S-->Enolate Intermediate Covalent Adduct Covalent Adduct Enolate Intermediate->Covalent Adduct H+ source G This compound This compound Pyrazoline Derivative Pyrazoline Derivative This compound->Pyrazoline Derivative Hydrazine Hydrate, Ethanol, Reflux G A This compound B Michael Addition (e.g., with Nitromethane) A->B C 1,4-Dicarbonyl Intermediate B->C D Paal-Knorr Reaction (with an Amine) C->D E Substituted Pyrrole D->E

Sources

Troubleshooting & Optimization

Common side reactions in "4-Oxo-5-hexenoic Acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and handling of 4-Oxo-5-hexenoic Acid (also known as succinyl vinyl ketone or 4-oxohex-5-enoic acid). This


-unsaturated 

-keto acid is a highly reactive intermediate often used as a Michael acceptor in drug development (e.g., GABA-AT inactivators) and antibiotic synthesis (e.g., Alaremycin derivatives).

Current Status: Operational Subject: Troubleshooting Common Side Reactions & Stability Issues

Introduction & Molecule Profile

Target Molecule: this compound Structure:


Reactivity Profile: [1][2]
  • Michael Acceptor: The terminal enone system is highly susceptible to nucleophilic attack (C6 position).

  • Polymerization Risk: High (Radical and Anionic).

  • Metabolic Relevance: Structural analog of 5-aminolevulinic acid (ALA); inhibitor of porphobilinogen synthase.[3]

Core Synthesis Protocol (The "Standard" Route)

Based on the ring-opening of cyclic anhydrides via vinyl organometallics.

Method: Nucleophilic Acylation of Succinic Anhydride with Vinylmagnesium Bromide.

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Reagents: Succinic Anhydride (1.0 equiv), Vinylmagnesium bromide (1.1 equiv, 1.0 M in THF).

  • Conditions: THF,

    
     (Critical for mono-addition).
    
  • Quench: Aqueous

    
     (buffered) or dilute HCl.
    

Troubleshooting Guide: Common Side Reactions

Issue 1: "My product turned into an insoluble gel during concentration."

Diagnosis: Radical Polymerization The terminal vinyl ketone moiety is an aggressive monomer. Without stabilization, concentration (increasing monomer density) and heat trigger rapid polymerization.

  • Mechanism: Radical initiation (often by trace peroxides in ether/THF) leads to propagation across the C5-C6 alkene.

  • Corrective Action:

    • Add Inhibitors: Introduce Hydroquinone or BHT (Butylated hydroxytoluene) (approx. 0.1 wt%) into the collection flask before solvent evaporation.

    • Temperature Control: Never heat the rotary evaporator bath above

      
      .
      
    • Solvent Choice: Avoid ethers prone to peroxide formation (e.g., uninhibited diethyl ether) for the final workup.

Issue 2: "I see a major impurity (+18 mass units) or loss of the alkene proton signals."

Diagnosis: Michael Addition (Water/Solvent Attack) The C6 position is electrophilic. If the quench is too basic or if the workup takes too long in protic media, water or alcohols will add across the double bond.

  • Mechanism:

    
    
    
  • Corrective Action:

    • pH Control: Keep the aqueous layer acidic (pH 2-3) during extraction. Basic conditions accelerate Michael addition.

    • Speed: Perform extraction and phase separation rapidly at

      
      .
      
    • Drying: Dry organic layers thoroughly with

      
       to remove residual water before concentration.
      
Issue 3: "The NMR shows a complex mixture of lactones and open chains."

Diagnosis: Pseudo-Acid Cyclization (Lactol Formation)


-Keto acids exist in equilibrium between the open-chain keto-acid and the cyclic hydroxylactone (pseudo-acid).
  • Mechanism: Intramolecular nucleophilic attack of the carboxylate oxygen on the ketone carbonyl.

  • Corrective Action:

    • Analysis: This is often an equilibrium, not a permanent side reaction. In

      
      , you may see both forms.
      
    • Derivatization: If a stable solid is required, convert to the methyl ester immediately using diazomethane (caution) or

      
      .
      
Issue 4: "Low yield with significant tertiary alcohol byproducts."

Diagnosis: Bis-Addition (Over-alkylation) The Grignard reagent attacked the ketone formed from the initial ring opening.

  • Mechanism: The magnesium alkoxide intermediate is usually stable at low temps, preventing the ketone from reforming until quench. However, if the temp rises or stoichiometry is off, the ketone forms and reacts with a second equivalent of VinylMgBr.

  • Corrective Action:

    • Reverse Addition: Add the Grignard reagent slowly to the anhydride solution (not vice versa) to maintain a localized excess of anhydride.

    • Temperature: Strictly maintain

      
      .
      

Visualizing the Chemistry

The following diagram illustrates the competition between the desired pathway and the critical side reactions.

ReactionPathways Start Succinic Anhydride + VinylMgBr Intermediate Magnesium Alkoxide Intermediate Start->Intermediate THF, -78°C Product This compound (Target) Intermediate->Product Acidic Quench (Controlled) Side_Bis Tertiary Alcohol (Bis-Addition) Intermediate->Side_Bis Excess Grignard or High Temp Side_Polymer Polymer/Gel (Radical Polymerization) Product->Side_Polymer Concentration No Inhibitor Side_Michael Michael Adduct (Hydration/Solvolysis) Product->Side_Michael Basic pH Protic Solvents Side_Lactol Pseudo-Acid (Cyclic Lactol) Product->Side_Lactol Equilibrium (Reversible)

Caption: Reaction pathway showing the critical control points (Temperature, Stoichiometry, pH) required to avoid irreversible side products.

Summary Data Table

ParameterOptimal ConditionConsequence of Deviation
Reaction Temp

Formation of bis-addition products (tertiary alcohols).
Stoichiometry 1.0 : 1.1 (Anhydride:Grignard)Excess Grignard leads to over-alkylation; Excess Anhydride complicates purification.
Quench pH Acidic (pH 2-3)Basic pH triggers Michael addition of water (hydration).
Stabilization Hydroquinone / BHTWithout inhibitors, the vinyl group polymerizes upon concentration.
Storage

, Dark, Inert Gas
Light and heat accelerate decomposition and polymerization.

References

  • Heinemann, I., et al. (2010).[3] Structure of the Heme Biosynthetic Pseudomonas aeruginosa Porphobilinogen Synthase in Complex with the Antibiotic Alaremycin. PMC PubMed Central. Link

  • Silverman, R. B., et al. (2017). Unusual Mechanistic Difference in the Inactivation of γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society.[2] Link

  • PrepChem. Synthesis of Succinic Anhydride. (General reference for starting material handling). Link

  • Organic Syntheses. Vinylmagnesium Bromide Preparation. Org. Syn. Coll. Vol. 4, p.258. Link

Sources

Troubleshooting low purity of synthesized "4-Oxo-5-hexenoic Acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Oxo-5-hexenoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its synthesis and purification, ensuring you achieve the highest possible purity for your downstream applications.

Introduction to the Synthesis

This compound is a bifunctional molecule containing both a ketone and a carboxylic acid, with a terminal vinyl group that offers a site for further chemical modification. A common and reliable method for its synthesis is the acetoacetic ester synthesis. This classic named reaction provides a straightforward route to substituted ketones and, in this case, a gamma-keto acid.[1]

The synthesis proceeds in three key stages:

  • Enolate Formation: A base is used to deprotonate the acidic α-carbon of a β-ketoester, typically ethyl acetoacetate, to form a stabilized enolate.[2]

  • Alkylation: The nucleophilic enolate attacks an appropriate electrophile. For the synthesis of this compound, an allyl halide such as allyl bromide is used.

  • Hydrolysis and Decarboxylation: The resulting substituted β-ketoester is then subjected to acidic or basic hydrolysis to cleave the ester and subsequent heating promotes decarboxylation to yield the final product.[2]

This guide will address common issues that can arise at each of these stages, leading to low purity of the final product.

Troubleshooting Guide: Low Purity of this compound

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.

Question 1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

Answer:

Multiple spots on your TLC plate are a clear indication of a mixture of compounds. In the context of the acetoacetic ester synthesis for this compound, the most common impurities are:

  • Unreacted Ethyl Acetoacetate: If the initial deprotonation or the subsequent alkylation is incomplete, you will have residual starting material.

  • Dialkylated Product (Ethyl 2,2-diacetyl-5-hexenoate): The mono-alkylated intermediate still possesses an acidic proton and can undergo a second alkylation.[3] This is more likely if an excess of the alkylating agent or base is used.

  • O-Alkylated Product: Enolates are ambident nucleophiles, meaning they can react at the carbon or the oxygen. While C-alkylation is generally favored, some O-alkylation can occur, leading to an ether byproduct.

  • Incomplete Hydrolysis Product (Ethyl 4-acetyl-5-hexenoate): If the hydrolysis step is not driven to completion, the ethyl ester of the final product will be present.

  • Polymerized Product: The vinyl ketone moiety in the final product is susceptible to polymerization, especially under harsh conditions (e.g., high heat, presence of radical initiators).

To identify these, you can run co-spot TLCs with your starting materials. The dialkylated product will be less polar than your desired mono-alkylated intermediate.

Question 2: The ¹H NMR of my purified product shows unexpected signals. How can I identify the impurities?

Answer:

Interpreting the ¹H NMR spectrum is crucial for identifying impurities that may have co-purified with your product. Here is a guide to some common impurity signals:

ImpurityExpected ¹H NMR Signals (in CDCl₃)Rationale
Unreacted Ethyl Acetoacetate ~1.3 ppm (t, 3H), ~2.2 ppm (s, 3H), ~3.4 ppm (s, 2H), ~4.2 ppm (q, 2H)These are the characteristic signals for the ethyl and acetyl groups of the starting material.
Dialkylated Product Absence of the methine proton (~3.5-3.7 ppm in the intermediate). Presence of two sets of allyl protons.The key indicator is the disappearance of the signal for the proton on the α-carbon that was alkylated.
Incomplete Hydrolysis Product ~1.2 ppm (t, 3H), ~4.1 ppm (q, 2H)The presence of a triplet and a quartet in these regions strongly suggests the persistence of an ethyl ester group.
Solvent Residue Varies depending on the solvent used for purification (e.g., Ethyl Acetate: ~1.2, 2.0, 4.1 ppm; Dichloromethane: ~5.3 ppm).Compare any unexpected signals to the known chemical shifts of common laboratory solvents.

Expected ¹H NMR Spectrum of this compound:

  • Vinyl Protons (3H): A complex multiplet between 5.8-6.5 ppm.

  • Methylene Protons α to Ketone (2H): A triplet around 2.9 ppm.

  • Methylene Protons β to Ketone (2H): A triplet around 2.6 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet, typically >10 ppm.

Question 3: My yield is consistently low. What are the most common reasons and how can I improve it?

Answer:

Low yields can be frustrating. Here are the most common culprits and how to address them:

  • Incomplete Enolate Formation:

    • Cause: The base used may not be strong enough, or it may have degraded due to improper storage. Moisture in the reaction flask can also quench the base.

    • Solution: Ensure your sodium ethoxide or other alkoxide base is fresh and handled under anhydrous conditions. Use freshly distilled, dry solvents. You can also consider using a stronger base like sodium hydride, but with appropriate safety precautions.

  • Side Reactions During Alkylation:

    • Cause: As mentioned, dialkylation is a common side reaction. Also, if the reaction temperature is too high, elimination reactions of the alkyl halide can compete with the desired substitution.

    • Solution: Use a stoichiometric amount of the alkylating agent (allyl bromide). Add the alkylating agent slowly to the enolate solution at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature).

  • Incomplete Hydrolysis and/or Decarboxylation:

    • Cause: The conditions for hydrolysis (acid or base concentration, temperature, reaction time) may not be sufficient for complete conversion. Decarboxylation requires heat, and insufficient temperature or time will lead to the presence of the β-keto acid intermediate.[2]

    • Solution: For acidic hydrolysis and decarboxylation, refluxing with a moderately concentrated acid (e.g., 3-6 M HCl or H₂SO₄) for several hours is typically effective. Monitor the reaction by TLC until the intermediate is no longer visible.

  • Product Loss During Workup and Purification:

    • Cause: this compound has some water solubility due to the carboxylic acid group, leading to loss during aqueous extractions. It can also be sensitive to high temperatures during solvent removal or distillation.

    • Solution: When extracting your product from an aqueous layer, ensure the aqueous layer is acidified to a low pH (~1-2) to protonate the carboxylate, making it more soluble in organic solvents. Use multiple extractions with a suitable solvent like ethyl acetate. When removing the solvent, use a rotary evaporator at a moderate temperature. For purification, column chromatography is generally preferred over distillation for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol is a general guideline. Optimization may be required.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C. Add ethyl acetoacetate (1.0 eq) dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Add allyl bromide (1.0 eq) dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup of Intermediate: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the crude ethyl 4-acetyl-5-hexenoate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add 3 M sulfuric acid and heat the mixture to reflux. Monitor the reaction by TLC. The evolution of CO₂ gas should be observed. Continue refluxing for 4-6 hours or until the reaction is complete.

  • Final Workup and Purification: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Workflow and Potential Pitfalls

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Ethyl Acetoacetate + NaOEt B Ethyl Acetoacetate Enolate A->B Deprotonation D Ethyl 4-acetyl-5-hexenoate B->D SN2 Attack C Allyl Bromide C->B F This compound D->F Hydrolysis then Decarboxylation E H3O+, Heat E->D

Caption: A simplified workflow for the three main stages of this compound synthesis.

Troubleshooting Logic Diagram

G Start Low Purity Detected TLC Multiple Spots on TLC? Start->TLC NMR Unexpected NMR Signals? TLC->NMR No Impurity_ID Identify Impurities: - Unreacted Starting Material - Dialkylated Product - Incomplete Hydrolysis TLC->Impurity_ID Yes Yield Low Overall Yield? NMR->Yield No NMR_Analysis Analyze NMR for: - Residual Ethyl Groups - Absence of Methine Proton - Solvent Peaks NMR->NMR_Analysis Yes Yield_Causes Investigate Yield Loss: - Incomplete Reactions - Side Reactions - Workup/Purification Losses Yield->Yield_Causes Yes

Caption: A decision tree for troubleshooting low purity issues in the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to purify the final product?

    • A: Given the potential for thermal decomposition and polymerization, flash column chromatography on silica gel is the recommended method for purifying this compound. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point.

  • Q2: How should I store this compound?

    • A: As a vinyl ketone, the product is susceptible to polymerization. It should be stored at low temperatures (ideally -20 °C) under an inert atmosphere (nitrogen or argon). If it is to be stored for an extended period, the addition of a radical inhibitor like hydroquinone may be considered.

  • Q3: Can I use a different base for the enolate formation?

    • A: Yes, other alkoxide bases such as sodium methoxide or potassium tert-butoxide can be used. However, it is generally recommended to use an alkoxide that matches the ester group of your starting material to avoid transesterification.[4] Sodium hydride (NaH) is a stronger, non-nucleophilic base that can also be used effectively, but requires careful handling.

  • Q4: My decarboxylation step seems to be very slow. What can I do?

    • A: Ensure that the hydrolysis of the ester is complete before expecting efficient decarboxylation. The presence of a β-keto acid is necessary for this reaction to proceed readily with heat.[2] If the reaction is still slow, you can try increasing the concentration of the acid or the reflux temperature, but be mindful of potential side reactions at higher temperatures.

References

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 24). 6.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Acetoacetic ester synthesis. Retrieved from [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Pradip's Portal. (n.d.). Acetoacetic ester synthesis mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Explained. (2019, August 25). 11.10 Acetoacetic Ester Synthesis [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Unsaturated Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for catalyst selection in the synthesis of unsaturated keto acids. These molecules are critical intermediates in pharmaceuticals, agrochemicals, and materials science. However, their synthesis presents unique challenges in controlling regioselectivity, stereoselectivity, and functional group tolerance. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, field-proven insights into your experimental design. We will explore the causality behind catalyst and reaction choices to empower you to overcome common hurdles in your research.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions that form the basis of catalyst selection for this molecular class.

Q1: What are the primary catalytic strategies for synthesizing unsaturated keto acids?

A: The synthesis of unsaturated keto acids is not a one-size-fits-all problem. The optimal strategy depends heavily on the available starting materials and the desired position of the unsaturation (e.g., α,β- vs. γ,δ-). The main catalytic routes include:

  • Direct Oxidation of Precursors: This is a common and efficient method. It can involve the oxidation of unsaturated fatty acids/esters, α-hydroxy acids, or even alkenes.[1][2] Catalysts for these transformations are often based on transition metals like Palladium, Copper, Vanadium, or Iron.[1][2][3][4] For instance, a Pd(II)/Lewis Acid system can be used for the aerobic oxidation of unsaturated fatty acids.[2]

  • Dehydrogenation of Saturated Analogs: This strategy involves introducing a double bond into a saturated keto acid or ester precursor. Palladium-catalyzed α,β-dehydrogenation is a powerful technique that often proceeds via the generation of a zinc enolate followed by β-hydride elimination.[5] Similarly, iridium/copper relay catalysis can achieve aerobic α,β-dehydrogenation of γ,δ-unsaturated carboxylic acids to yield conjugated dienoic acids.[5]

  • Condensation and Coupling Reactions: Classic organic reactions like the Knoevenagel, Doebner-Knoevenagel, and Aldol condensations are foundational for constructing the carbon skeleton and introducing the double bond simultaneously.[5][6] These reactions are often catalyzed by bases or, for asymmetric variants, by organocatalysts.[5][7]

  • Carbonylation Reactions: Transition-metal-catalyzed carbonylation of substrates like aryl halides can introduce the keto-acid functionality.[3] These methods offer good selectivity but may require high-pressure operations and costly catalysts.[3]

Q2: How does the desired position of the double bond (α,β- vs. γ,δ-) influence my catalyst choice?

A: The location of the unsaturation is a critical decision point that dictates the entire synthetic approach.

  • For α,β-Unsaturated Keto Acids: The primary goal is to form a conjugated system.

    • Catalyst Strategy: Dehydrogenation catalysts (e.g., Palladium-based systems) are excellent choices if you start with a saturated keto acid.[5] Condensation reactions like the Knoevenagel are also ideal, as they directly form the α,β-unsaturation.[5]

  • For γ,δ-Unsaturated Keto Acids: Here, the double bond is not conjugated with the carbonyl groups.

    • Catalyst Strategy: These are often synthesized through methods where the double bond is already present in the starting material. Organocatalytic methods, such as the asymmetric peroxidation of existing γ,δ-unsaturated β-keto esters using cinchona-derived catalysts, are highly effective for introducing functionality without disturbing the double bond's position.[8]

The choice is visualized in the decision workflow below.

G cluster_start Experimental Goal cluster_decision Primary Decision Point cluster_alpha_beta α,β-Unsaturated Pathway cluster_gamma_delta γ,δ-Unsaturated Pathway Target Target: Unsaturated Keto Acid Position Desired Unsaturation Position? Target->Position AB_Start Starting Material? Saturated Keto Acid or Aldehyde/Ketone Position->AB_Start α,β (Conjugated) GD_Start Starting Material? Existing γ,δ-Unsaturated Precursor Position->GD_Start γ,δ (Non-conjugated) AB_Cat Catalyst Choice: - Pd-Catalyzed Dehydrogenation - Base/Organocatalyzed Condensation AB_Start->AB_Cat GD_Cat Catalyst Choice: - Asymmetric Organocatalysis - Transition Metal Cross-Coupling GD_Start->GD_Cat

Caption: Decision workflow for catalyst selection based on unsaturation position.

Q3: What is the specific role of Lewis acids in these syntheses, and when should I add one?

A: Lewis acids are electron-pair acceptors and play a multifaceted role, primarily by activating electrophiles. In the context of unsaturated keto acid synthesis, their addition can be crucial.

  • Activation of Carbonyls: Lewis acids like Zinc triflate (Zn(OTf)₂) or tritylium tetrafluoroborate (TrBF₄) can coordinate to a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[5] This is beneficial in condensation and addition reactions.

  • Enhancing Catalyst Efficiency: In some transition metal-catalyzed reactions, a Lewis acid can act as a co-catalyst. For example, in the Wacker-type oxidation of unsaturated fatty acids, a Pd(II) catalyst's efficiency can be dramatically improved by a non-redox metal ion (Lewis acid), which is thought to form a more reactive hetero-bimetallic species.[2]

  • Promoting Elimination Steps: In reactions like the Horner-Wadsworth-Emmons, a Lewis acid promoter can facilitate the key elimination step that forms the double bond under mild conditions.[5]

When to add a Lewis Acid: Consider adding a Lewis acid when you observe sluggish reaction rates in condensation or addition reactions, or when using specific Pd(II)-catalyzed aerobic oxidation systems where a co-catalyst is known to be effective.[2]

Q4: When should I consider an organocatalyst over a metal-based catalyst?

A: The choice between organocatalysis and transition metal catalysis is a key strategic decision based on cost, toxicity, and the specific transformation desired.

  • Choose Organocatalysts for:

    • Asymmetric Synthesis: Organocatalysts, particularly those derived from natural products like cinchona alkaloids or proline, excel at creating chiral centers with high enantioselectivity.[8][9] They are a top choice for asymmetric peroxidation or Michael additions.[7][8]

    • Metal-Sensitive Substrates: If your substrate contains functional groups that could be poisoned or degraded by transition metals (e.g., certain sulfur-containing groups), organocatalysts provide a milder, metal-free alternative.

    • Sustainability and Cost: Organocatalysts are often cheaper, less toxic, and more environmentally benign than catalysts based on precious metals like palladium or rhodium.

  • Choose Metal Catalysts for:

    • Redox Reactions: Transformations like direct dehydrogenation, C-H activation, or certain oxidation reactions are the exclusive domain of transition metal catalysts.[5]

    • Cross-Coupling and Carbonylation: Reactions that involve complex bond formations like C-C cross-coupling or carbonylation require the unique electronic properties of transition metals.[3]

    • High Turnover Numbers: Metal catalysts can often achieve higher turnover numbers and efficiencies for specific, well-optimized reactions.

Part 2: Troubleshooting Guides for Common Synthetic Routes

This section provides solutions to specific problems encountered during experiments.

Route A: Oxidation of Precursors

Problem 1: Low yield or incomplete conversion during the oxidation of an α-hydroxy acid or alkene.

  • Potential Cause 1: Catalyst Inactivity/Deactivation. Gas-phase oxidations or reactions at high temperatures can lead to catalyst deactivation via carbon deposition (coking) or sintering of the metal nanoparticles.[3]

    • Solution: Switch to a liquid-phase oxidation system, which generally operates under milder conditions.[3] If using a supported catalyst, ensure the support material is stable under the reaction conditions. For example, a manganese-zinc bimetallic catalyst on a mesoporous activated carbon support has shown high conversion and selectivity for lactate oxidation.[3]

  • Potential Cause 2: Poor Mass Transfer. In gas-liquid reactions (e.g., using O₂ or air as the oxidant), inefficient mixing can limit the availability of the oxidant at the catalytic site.

    • Solution: Improve agitation or consider using a microfluidic flow reactor. Flow reactors enhance gas-liquid mass transfer, which can significantly increase yield and reduce reaction times, as demonstrated in the VOCl₃-catalyzed oxidation of lactate.[3]

  • Potential Cause 3: Inappropriate Oxidant. The choice of oxidant is critical. While air is a green oxidant, stronger but less selective agents like KMnO₄ or toxic ones like SeO₂ are also used.[3]

    • Solution: For chemoselective oxidation of α-hydroxy acids to α-keto acids, consider a nitroxyl radical catalyst like AZADO with molecular oxygen as the co-oxidant. This system is effective at preventing over-oxidation.[1] For alkene oxidation, a recyclable iron nanocomposite with TBHP as the oxidant has proven effective.[1]

Problem 2: My reaction suffers from over-oxidation and decarboxylation, leading to undesired side products.

  • Potential Cause: Harsh Reaction Conditions or a Non-Selective Catalyst. α-keto acids are labile and can easily decarboxylate under harsh oxidative conditions.[1] Strong, non-selective oxidants like potassium permanganate can exacerbate this issue.[3]

    • Solution 1: Select a Chemoselective Catalyst. The AZADO/O₂ system is specifically designed for the chemoselective oxidation of α-hydroxy acids and is known to minimize CO₂ release.[1]

    • Solution 2: Optimize Reaction Conditions. Reduce the reaction temperature and carefully control the stoichiometry of the oxidant. Milder, liquid-phase conditions are generally preferable to harsher gas-phase reactions to preserve the keto acid product.[3]

Route B: Dehydrogenation of Saturated Keto Acids

Problem 3: My palladium-catalyzed α,β-dehydrogenation shows low activity and poor regioselectivity.

  • Potential Cause 1: Inefficient Enolate Formation. Many Pd-catalyzed dehydrogenations proceed via an enolate intermediate. If the base used is not strong enough or is sterically hindered, enolate formation will be slow and inefficient.

    • Solution: Ensure the use of an appropriate base to generate the enolate. Zinc-based systems are commonly used for this purpose before the addition of the palladium catalyst.[5]

  • Potential Cause 2: Catalyst Poisoning. Trace impurities in the substrate or solvent (e.g., sulfur or coordinating species) can poison the palladium catalyst.

    • Solution: Purify all reagents and solvents meticulously. If poisoning is suspected, consider using a higher catalyst loading or adding a sacrificial ligand that can bind to impurities.

  • Potential Cause 3: Reversible β-Hydride Elimination. The key C-H activation step, β-hydride elimination, can be reversible. The turnover-limiting step is often the subsequent reductive elimination.[5]

    • Solution: The addition of an allyl oxidant is often required to facilitate the turnover-limiting reductive elimination step, regenerating the active catalyst and driving the reaction forward.[5]

Part 3: Protocols & Data

Catalyst System Comparison Table
Catalytic StrategyCatalyst ExampleTypical SubstrateAdvantagesDisadvantages/Troubleshooting
Aerobic Oxidation Pd(II) / Lewis Acid (e.g., Sc³⁺)Unsaturated Fatty AcidUses air as oxidant; high efficiency.Lewis acid choice is critical; can be sensitive to substrate.[2]
Chemoselective Oxidation AZADO / O₂α-Hydroxy AcidHigh chemoselectivity; prevents decarboxylation.[1]Catalyst can be expensive.
α,β-Dehydrogenation Pd(OAc)₂ / Allyl OxidantSaturated Keto EsterDirect route to conjugated systems; good yields.Requires stoichiometric oxidant; potential for catalyst poisoning.[5]
Asymmetric Peroxidation Cinchona-derived Organocatalystγ,δ-Unsaturated β-Keto EsterHigh enantioselectivity; metal-free.[8]Lower yields with conjugated aromatic substrates.[8]
Condensation Piperidine / DMAPAldehyde + Malonic Acid DerivativeSimple, effective for C=C bond formation.[5]Stereoselectivity (E/Z) can be an issue; requires optimization.
Olefin Metathesis Grubbs Catalyst (Ru-based)Acryloyl Chloride + Terminal OlefinExcellent functional group tolerance.[5]Requires specific olefin partners; catalyst can be air-sensitive.
Experimental Protocol: Organocatalytic Asymmetric Peroxidation of a γ,δ-Unsaturated β-Keto Ester

This protocol is adapted from methodologies employing cinchona-derived organocatalysts for the enantioselective synthesis of chiral peroxides.[8]

Objective: To synthesize a δ-peroxy-β-keto ester with high enantiomeric excess.

Materials:

  • γ,δ-Unsaturated β-keto ester (1.0 equiv)

  • Cinchona-derived catalyst (e.g., a quinine-based catalyst, 0.1 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 1.5 equiv)

  • Toluene (Anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the γ,δ-unsaturated β-keto ester (e.g., 0.5 mmol) and the cinchona-derived organocatalyst (0.05 mmol).

  • Add anhydrous toluene (2.5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -20 °C, substrate-dependent).

  • Add tert-butyl hydroperoxide (TBHP) dropwise over 5 minutes.

  • Allow the reaction to stir at this temperature for the required time (typically 24-72 hours), monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired δ-peroxy-β-keto ester.

  • Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.

Troubleshooting this Protocol:

  • Low Enantioselectivity: The catalyst choice is paramount. Screen different cinchona alkaloids (quinine vs. quinidine derivatives) to find the optimal match for your substrate. Solvent and temperature also heavily influence enantioselectivity.

  • Low Yield: If conversion is low, ensure the TBHP is active and the catalyst has not degraded. For highly conjugated or sterically hindered substrates, yields may be inherently lower.[8]

Visualization: Simplified Catalytic Cycle for Wacker-Type Oxidation

This diagram illustrates a simplified catalytic cycle for the Pd(II)/Lewis Acid (LA) catalyzed oxidation of an alkene to a ketone, a core process in synthesizing certain keto acids.

G Pd_II Pd(II)/LA Catalyst Coord π-Complex Formation (Alkene Coordination) Pd_II->Coord + Alkene center Attack Nucleophilic Attack (H₂O attacks alkene) Coord->Attack + H₂O Elim β-Hydride Elimination Attack->Elim Red_Elim Reductive Elimination & Product Release Elim->Red_Elim - H⁺ Pd_0 Pd(0) Species Red_Elim->Pd_0 + Ketone Product Pd_0->Pd_II + O₂ Reox Re-oxidation (O₂)

Caption: Simplified Wacker-type catalytic cycle for alkene oxidation.

References

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal.

  • α,β-unsaturated carbonyl compounds and alkyl addition. Chemistry Stack Exchange.

  • Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. ACS Catalysis.

  • Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. YouTube.

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.

  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Royal Society of Chemistry.

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. National Center for Biotechnology Information (PMC).

  • Suggest a synthesis route for the conversion of a β-keto ester to an α,β-unsaturated ketone. brainly.com.

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI.

  • Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. National Center for Biotechnology Information (PMC).

  • Transformation of Unsaturated Fatty Acids/Esters to Corresponding Keto Fatty Acids/Esters by Aerobic Oxidation with Pd(II)/Lewis Acid (LA) Catalyst. ResearchGate.

Sources

Validation & Comparative

Comprehensive Analytical Guide: Purity Determination of 4-Oxo-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous analytical framework for determining the purity of 4-Oxo-5-hexenoic Acid (CAS: 6934-64-1), a reactive metabolic intermediate and synthesis building block.

Executive Summary & Chemical Context

This compound (also known as 4-oxohex-5-enoic acid) presents a unique analytical challenge due to its bifunctional nature: it contains a terminal vinyl ketone (Michael acceptor) and a carboxylic acid .

  • The Challenge: The compound is prone to spontaneous polymerization and thermal degradation. Standard GC methods often fail without derivatization, leading to false "low purity" results due to on-column decomposition.

  • The Solution: This guide prioritizes Quantitative NMR (qNMR) as the primary reference method for absolute purity assignment (self-validating), supported by HPLC-UV/PDA for routine impurity profiling and GC-MS (derivatized) for structural confirmation of volatile impurities.

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate method based on your specific data requirements.

AnalyticalMatrix Start Sample: this compound Goal Define Analytical Goal Start->Goal AbsPurity Goal: Absolute Purity / Assay (No Reference Standard) Goal->AbsPurity RoutineQC Goal: Routine QC / Stability (High Throughput) Goal->RoutineQC ImpurityID Goal: Identify Unknowns (Structure Elucidation) Goal->ImpurityID qNMR Method: 1H qNMR (Primary Reference) AbsPurity->qNMR Self-Validating HPLC Method: HPLC-UV/PDA (Reverse Phase C18) RoutineQC->HPLC High Sensitivity GCMS Method: GC-MS (Must Derivatize!) ImpurityID->GCMS Mass Spec Data

Figure 1: Analytical workflow for selecting the optimal methodology based on research stage.

Primary Reference Method: Quantitative NMR (qNMR)

Role: Absolute Purity Determination (The "Gold Standard"). Why: Commercial reference standards for reactive intermediates are often unstable. qNMR relies on the physics of nuclear spin, not a chemical reference, making it inherently traceable to the internal standard (IS).

Mechanistic Rationale

The this compound molecule possesses distinct proton environments that allow for precise integration:

  • Vinyl Protons (H-5, H-6): The terminal alkene protons appear as a complex multiplet system in the downfield region (5.8 – 6.5 ppm), distinct from most saturated impurities.

  • Backbone (H-2, H-3): The methylene groups appear as triplets (~2.6 – 2.9 ppm).

Experimental Protocol
  • Solvent: DMSO-d6 (Preferred for solubility and preventing acid dimerization) or CDCl3.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (δ 6.1 ppm - check overlap) or Dimethyl Sulfone (δ 3.0 ppm).

    • Recommendation: Use Dimethyl Sulfone .[1][2] Its singlet at ~3.0 ppm is sharp, stable, and typically sits in the "silent" region between the backbone triplets and the vinyl signals of the analyte.

  • Relaxation Delay (D1): Set to ≥ 30 seconds (5 × T1) to ensure full magnetization recovery.

  • Pulse Angle: 90°.

Step-by-Step Workflow:

  • Weigh ~10 mg of analyte and ~5 mg of IS into a vial (precision ±0.01 mg).

  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire 1H NMR (minimum 16 scans).

  • Phasing: Manual phasing is critical. Do not rely on autophase.

  • Integration: Integrate the IS singlet and the specific vinyl multiplet of the analyte (e.g., the trans proton at ~6.2-6.4 ppm).

Calculation


  • I: Integral value

  • N: Number of protons (IS=6 for Dimethyl Sulfone; Analyte=1 for specific vinyl proton)

  • M: Molar Mass (Analyte = 128.13 g/mol )[3][4]

  • W: Weight (mg)

  • P: Purity of IS (as decimal)

Routine QC Method: HPLC-UV/PDA

Role: Impurity Profiling and Stability Tracking. Why: High sensitivity allows detection of low-level polymerization products and precursors (e.g., succinic anhydride derivatives) that qNMR might miss.

The "Acidic Shield" Strategy

The carboxylic acid group requires an acidic mobile phase to suppress ionization (keeping it in the neutral R-COOH form). This prevents peak tailing and ensures reproducible retention on C18 columns.

Protocol Specifications
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mmStable at low pH; provides hydrophobic retention for the alkyl chain.
Mobile Phase A Water + 0.1% Phosphoric Acid (H3PO4)Suppresses silanol activity and acid ionization.
Mobile Phase B Acetonitrile (ACN)Strong eluent for organic separation.
Gradient 5% B to 60% B over 15 minElutes polar acid early, pushes non-polar dimers/oligomers late.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 210 nm and 230 nm 210 nm for carboxyl/backbone; 230 nm maximizes the enone (C=C-C=O) signal.
Temperature 25°C or 30°CCritical: Do not exceed 30°C to prevent on-column polymerization.
Self-Validation Check
  • System Suitability: Inject a blank. Ensure no ghost peaks at the retention time of the enone.

  • Linearity: The enone chromophore should show linear response (

    
    ) from 0.05 mg/mL to 1.0 mg/mL.
    

Structural Confirmation: Derivatization GC-MS

Role: Identification of Volatile Impurities. Warning: Direct injection of this compound leads to thermal decarboxylation and polymerization in the injector port. Derivatization is mandatory.

Method: Silylation (TMS Derivatization)

This converts the carboxylic acid to a trimethylsilyl ester and stabilizes the enol forms.

Protocol:

  • Dissolve 5 mg sample in 100 µL dry Pyridine.

  • Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate at 60°C for 30 minutes.

  • Dilute with Ethyl Acetate and inject.

  • Result: The mass spectrum will show the M+ peak of the TMS derivative (MW = 128 + 72 = 200 amu approx), confirming the molecular weight and protecting the sample from thermal degradation.

Comparative Performance Summary

FeatureqNMR (Method 1)HPLC-UV (Method 2)GC-MS (Method 3)
Primary Use Absolute Purity Assignment Routine Purity & Impurities Unknown Identification
Reference Std? Not Required (Internal Std used)Required for QuantificationRequired for Quantification
Sample Prep Minimal (Dissolve & Run)DilutionComplex (Derivatization)
Thermal Risk None (Room Temp)Low (Controlled)High (Injector Heat)
Limit of Detection Moderate (~0.1%)Excellent (<0.01%)Excellent (with SIM)

References

  • Quantitative NMR (qNMR)

    • Traceability of qNMR: Weber, M., et al. "Nuclear magnetic resonance spectroscopy for the purity determination of organic reference materials." Analytical and Bioanalytical Chemistry, 2013.

  • HPLC of Keto-Acids: Methodology for Oxo-acids: "Separation of carboxylic acids by HPLC." Journal of Chromatography A. (General reference for acidic mobile phases).
  • Compound Data

    • PubChem Entry: this compound (CID 3028614).[5]

  • Derivatization Techniques

    • Silylation Guide: "Derivatization of Carboxylic Acids for GC Analysis." Sigma-Aldrich Technical Bulletins.

Sources

Comparison Guide: 4-Oxo-5-hexenoic Acid vs. Keto Acid Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-5-hexenoic Acid (4-OHA) is a specialized metabolic probe and irreversible inhibitor distinct from canonical keto acids like


-ketoglutarate or pyruvate. Unlike standard metabolic substrates that undergo reversible enzymatic turnover, 4-OHA functions primarily as a suicide substrate  or Michael acceptor  targeting Thiamine Diphosphate (ThDP)-dependent enzymes (e.g., DHTKD1) and enzymes utilizing active-site lysines/cysteines (e.g., GABA Transaminase, Porphobilinogen Synthase).

This guide compares 4-OHA against its functional competitors—Vigabatrin , Succinylacetone , and Adipoylphosphonic Acid —to assist researchers in selecting the correct probe for metabolic flux analysis and enzyme inhibition assays.

Mechanism of Action: The "Warhead" Advantage

The defining feature of 4-OHA is the conjugated enone system (


-unsaturated ketone). While standard keto acids bind via ionic interactions and Schiff base formation, 4-OHA adds a covalent trapping dimension.
Comparative Mechanism Table
FeatureThis compound (4-OHA)

-Ketoglutarate (

-KG)
Vigabatrin (GVG)Adipoylphosphonic Acid (APA)
Primary Role Irreversible Inhibitor / Reactive MetaboliteNatural SubstrateMechanism-Based InactivatorTransition State Analog
Chemical Warhead

-unsaturated ketone (Michael Acceptor)

-Keto acid
Vinyl-GABA (requires activation)Phosphonate (mimics tetrahedral intermediate)
Target Interaction Covalent Michael Addition to Nucleophiles (Cys/Lys)Reversible Schiff Base (ThDP/Lys)PLP-dependent Michael AdditionNon-covalent Tight Binding
Key Enzyme Targets DHTKD1, GABA-T (metabolite), PBGSTCA Cycle Enzymes, TransaminasesGABA Transaminase (GABA-T)DHTKD1, OGDHc
Reversibility Irreversible ReversibleIrreversible Reversible (Competitive/Mixed)
Mechanistic Pathway Diagram

The following diagram illustrates the divergence in binding modes between 4-OHA and standard substrates.

Mechanism cluster_legend Interaction Type Enzyme Target Enzyme (DHTKD1 / GABA-T) OHA This compound (4-OHA) Enzyme->OHA Binding Complex_Rev Michaelis Complex (Reversible) Enzyme->Complex_Rev + Substrate Substrate Natural Substrate (e.g., Alpha-Ketoglutarate) Adduct Covalent Adduct (Enzyme Dead) OHA->Adduct Michael Addition (Cys/Lys attack) Complex_Rev->Enzyme k_off Product Metabolic Product (Turnover) Complex_Rev->Product k_cat Adduct->Enzyme No Recovery Reversible Turnover Reversible Turnover Irreversible Inactivation Irreversible Inactivation

Caption: 4-OHA bypasses the catalytic turnover cycle by forming stable covalent adducts with active site nucleophiles, unlike natural substrates.

Technical Comparison: When to Use Which Probe

Scenario A: Inhibiting 2-Oxo Acid Dehydrogenases (DHTKD1)

DHTKD1 (Dehydrogenase E1 and Transketolase Domain Containing 1) is a critical enzyme in lysine and tryptophan degradation.

  • The Challenger: Adipoylphosphonic Acid (APA) is a potent reversible inhibitor (

    
    ).
    
  • The 4-OHA Niche: 4-OHA acts as an irreversible inhibitor. While its initial affinity (

    
    ) may be lower than APA, its capacity to permanently silence the enzyme (
    
    
    
    ) makes it superior for turnover-dependent inactivation assays or when studying long-term pathway suppression without inhibitor washout effects.
  • Data Point: In DHTKD1 assays, 4-OHA demonstrates time-dependent inhibition, whereas APA shows classic competitive inhibition kinetics [1].

Scenario B: GABA Transaminase (GABA-T) Studies

Vigabatrin is the clinical standard for GABA-T inhibition. However, 4-OHA is relevant as a mechanistic probe .

  • Mechanism: Vigabatrin is a "suicide substrate" that must be processed by the enzyme to generate the reactive enone intermediate. 4-OHA is the enone analog (or closely related).

  • Utility: Use 4-OHA to test if the enzyme active site is accessible to pre-formed electrophiles, bypassing the catalytic conversion step required by Vigabatrin. This distinguishes "catalytic processing defects" from "binding pocket mutations."

Scenario C: Heme Biosynthesis (PBGS/ALAD)
  • The Standard: Succinylacetone is the classic nanomolar inhibitor of Porphobilinogen Synthase (PBGS).

  • The 4-OHA Role: The acetamido-derivative of 4-OHA (Alaremycin ) mimics 5-Aminolevulinic Acid (5-ALA).[1][2] 4-OHA itself can inhibit PBGS by Schiff base formation at the P-site Lysine followed by alkylation.

  • Selection Rule: Use Succinylacetone for maximal potency. Use 4-OHA derivatives when studying substrate promiscuity or antibiotic mechanisms related to Alaremycin [2].

Experimental Protocols

Protocol 1: Time-Dependent Inhibition Assay (DHTKD1)

Objective: Determine the


 of 4-OHA against DHTKD1.

Materials:

  • Recombinant Human DHTKD1.

  • Substrate: 2-Oxoadipate (2-OA).

  • Cofactors: ThDP,

    
    , NAD+, CoA.
    
  • Probe: this compound (10 mM stock in DMSO).

Workflow:

  • Pre-Incubation: Incubate DHTKD1 (100 nM) with varying concentrations of 4-OHA (0, 10, 50, 100, 500

    
    ) in assay buffer (50 mM HEPES pH 7.4, 0.2 mM ThDP, 1 mM 
    
    
    
    ) at 25°C.
  • Time Points: Aliquot samples at t = 0, 5, 10, 20, 30, and 60 minutes.

  • Activity Check: Dilute aliquots 1:50 into a "Start Solution" containing saturating substrate (1 mM 2-OA, 2 mM NAD+, 0.5 mM CoA).

  • Detection: Monitor NADH production at 340 nm (

    
    ) for 5 minutes.
    
  • Analysis: Plot

    
     vs. Time to obtain 
    
    
    
    for each concentration. Plot
    
    
    vs. [I] to determine
    
    
    and
    
    
    .

Validation Criteria:

  • Self-Check: The control (0

    
     inhibitor) must show <5% activity loss over 60 mins.
    
  • Irreversibility Check: Rapid dilution or dialysis of the pre-incubated enzyme should not restore activity.

Protocol 2: Mass Spectrometry Adduct Confirmation

Objective: Confirm covalent modification site.

  • Incubate Enzyme (5

    
    ) + 4-OHA (50 
    
    
    
    ) for 1 hour.
  • Denature with 6M Guanidine-HCl; reduce (DTT) and alkylate (Iodoacetamide).

  • Digest with Trypsin.

  • Analyze via LC-MS/MS.

  • Search Parameter: Look for a mass shift of +126.11 Da (Molecular weight of 4-OHA minus 2H, assuming Michael addition) on Cysteine or Lysine residues.

Summary Data Table

ParameterThis compoundAdipoylphosphonic AcidSuccinylacetone
Inhibition Type Irreversible (Covalent)Reversible (Mixed/Competitive)Irreversible (Schiff Base/Alkylation)
Target Specificity Broad (Enone-reactive Cys/Lys)High (DHTKD1/OGDHc)High (PBGS)
Stability (

pH 7.4)
Moderate (< 24h, reactive)High (> 1 week)High
Typical


range (Time-dependent)
0.1 - 0.5

nM range
Biological Half-Life Short (Rapidly metabolized/conjugated)ModerateLong

References

  • Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex. Source: BioRxiv / NIH. Context: Identifies this compound as an irreversible inhibitor of DHTKD1, contrasting it with the reversible inhibitor adipoylphosphonic acid. URL:[Link]

  • Structure of the Heme Biosynthetic Pseudomonas aeruginosa Porphobilinogen Synthase in Complex with the Antibiotic Alaremycin. Source: Antimicrobial Agents and Chemotherapy. Context: Describes the binding of the acetamido-derivative of this compound (Alaremycin) to PBGS active site Lysine.[3] URL:[Link]

  • Unusual Mechanistic Difference in the Inactivation of GABA Aminotransferase. Source: Journal of the American Chemical Society. Context: Discusses this compound as a metabolite formed during the inactivation of GABA-T by fluorinated analogs. URL:[Link]

Sources

Technical Guide: Cross-Reactivity Profiling of 4-Oxo-5-hexenoic Acid (4-OHA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-5-hexenoic Acid (4-OHA) is a specialized chemical probe and inhibitor often confused with its amino-analog, Vigabatrin (4-amino-5-hexenoic acid). While Vigabatrin is a blockbuster antiepileptic targeting GABA Transaminase (GABA-T), 4-OHA targets the aldehyde dehydrogenase superfamily , specifically Succinic Semialdehyde Dehydrogenase (SSADH) .

This guide delineates the mechanistic divergence between these two compounds. It provides a validated framework for assessing 4-OHA’s cross-reactivity, focusing on its Michael acceptor warhead (


-unsaturated ketone) which drives its covalent modification of active-site cysteines.
Key Differentiators
FeatureThis compound (4-OHA) Vigabatrin (γ-Vinyl GABA)
Primary Target SSADH (ALDH5A1) GABA-T
Warhead Vinyl Ketone (Michael Acceptor)Vinyl Amine (PLP-dependent suicide)
Mechanism Direct Cysteine AlkylationPLP-Schiff Base Formation

Alkylation
Key Off-Targets ALDH2, Glutathione S-TransferasesOrnithine Aminotransferase (minor)

Mechanism of Action: The Cysteine Trap

Unlike competitive inhibitors that reversibly occupy the active site, 4-OHA acts as an irreversible affinity label . Its structure mimics Succinic Semialdehyde (SSA), the natural substrate of SSADH, allowing it to dock into the active site. Once bound, the vinyl ketone moiety reacts with the catalytic nucleophile (Cysteine 302 in human SSADH).

The Reaction Pathway
  • Recognition: The carboxylate tail of 4-OHA anchors to the arginine-rich binding pocket of SSADH.

  • Alkylation: The active site cysteine thiolate attacks the

    
    -carbon of the vinyl group.
    
  • Inactivation: A stable thioether adduct forms, permanently disabling the enzyme.

Diagram 1: Mechanistic Divergence (4-OHA vs. Vigabatrin)

MechanismComparison cluster_0 This compound (4-OHA) cluster_1 Vigabatrin (Reference) OHA 4-OHA (Vinyl Ketone) SSADH Target: SSADH (Active Site Cys) OHA->SSADH Docks via Carboxylate Adduct Covalent Thioether Adduct SSADH->Adduct Michael Addition (Irreversible) VGB Vigabatrin (Vinyl Amine) GABAT Target: GABA-T (PLP Cofactor) VGB->GABAT PLP Binding Inter Schiff Base Intermediate GABAT->Inter Transamination Dead Inactivated Enzyme-PLP Inter->Dead Covalent Trap

Caption: 4-OHA utilizes a direct Michael addition mechanism independent of cofactors, whereas Vigabatrin requires PLP catalysis to become reactive.

Cross-Reactivity Profiling

The reactivity of 4-OHA is driven by the electrophilicity of its enone system. This creates a specific "risk profile" for cross-reactivity with other thiol-dependent enzymes.

Comparative Inhibition Data

The following table summarizes expected inhibition constants (


 or 

) based on structural analogs (e.g., 4-HNE, Acrolein) and direct mechanistic studies.
Enzyme FamilySpecific TargetInteraction TypeEstimated Potency (

)
Notes
Aldehyde Dehydrogenase SSADH (ALDH5A1) Primary Target < 10

M
Irreversible. Mimics natural substrate SSA.
Aldehyde DehydrogenaseALDH2 (Mitochondrial)Off-Target10 - 50

M
Reacts with Cys302. Less specific binding than SSADH.
TransaminaseGABA-TNon-Target > 1000

M
Lacks amino group for PLP interaction.
DetoxificationGlutathione S-TransferaseSubstrateN/A (

~50

M)
4-OHA is conjugated to GSH, depleting cellular pools.
GlycolysisGAPDHOff-Target~100

M
General alkylation of catalytic Cys152 at high conc.
The Glutathione Sink

A critical confounding factor in using 4-OHA is its rapid conjugation with Glutathione (GSH).

  • Observation: In whole-cell assays, 4-OHA potency may appear lower than in purified enzyme assays.

  • Cause: Intracellular GSTs catalyze the addition of GSH to the vinyl group, neutralizing the warhead before it reaches SSADH.

  • Solution: Perform experiments in GSH-depleted lysates or use purified enzyme systems for kinetic characterization.

Experimental Protocols

These protocols are designed to validate the specificity of 4-OHA and quantify its irreversible inhibition parameters (


).
Protocol A: Time-Dependent Inhibition Assay (SSADH)

Objective: Determine if inhibition is irreversible (mechanism-based).

  • Reagents: Recombinant human SSADH, NAD+, Succinic Semialdehyde (SSA), 4-OHA (0.1 - 100

    
    M).
    
  • Pre-incubation: Incubate SSADH (50 nM) with 4-OHA (various conc.) in reaction buffer (100 mM sodium pyrophosphate, pH 8.5) at 25°C.

  • Sampling: At time points

    
     min, remove an aliquot.
    
  • Activity Measurement: Dilute aliquot 50-fold into a cuvette containing saturating SSA (50

    
    M) and NAD+ (500 
    
    
    
    M).
  • Detection: Monitor NADH production at 340 nm.

  • Analysis: Plot

    
     vs. Time. A linear decay indicates pseudo-first-order inactivation.
    
    • Calculation: The slope of the line is

      
      . Plot 
      
      
      
      vs. [Inhibitor] to determine
      
      
      (max inactivation rate) and
      
      
      (affinity).
Protocol B: Mass Spectrometry Adduct Mapping

Objective: Confirm the site of covalent modification.

  • Incubation: Incubate SSADH (5

    
    M) with 4-OHA (50 
    
    
    
    M) for 30 min.
  • Quench: Add DTT (excess) to scavenge unreacted inhibitor, then denature with 6M Urea.

  • Digestion: Dilute Urea to <1M and add Trypsin (1:50 ratio). Incubate overnight.

  • LC-MS/MS: Analyze peptides on a high-resolution Q-TOF or Orbitrap.

  • Data Search: Set "this compound (+128.05 Da)" as a variable modification on Cysteine.

    • Validation Criterion: You must observe a mass shift of +128.05 Da specifically on the active site peptide containing the catalytic Cysteine.

Decision Logic for Application

Use this flowchart to determine if 4-OHA is the appropriate tool for your study or if an alternative is required.

Diagram 2: Selection Strategy

SelectionStrategy Start Start: Select Inhibitor Q1 Target Enzyme? Start->Q1 SSADH SSADH (ALDH5A1) Q1->SSADH GABAT GABA-T Q1->GABAT Q2 Is Irreversibility Required? SSADH->Q2 UseVGB Use Vigabatrin (Standard of Care) GABAT->UseVGB UseOHA Use this compound (Monitor GSH levels) Q2->UseOHA Yes UseVal Use Valproic Acid (Broad Spectrum) Q2->UseVal No (Reversible)

Caption: Decision matrix for selecting GABA-shunt inhibitors based on target specificity and reversibility requirements.

References

  • Mechanistic Basis of SSADH Inhibition

    • Title: Oxidation of 4-hydroxy-2-nonenal by succinic semialdehyde dehydrogenase (ALDH5A).
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

    • Relevance: Establishes the sensitivity of SSADH to -unsatur
  • Chemical Properties of this compound

    • Title: this compound | C6H8O3 | CID 3028614.[1]

    • Source: PubChem.[1]

    • URL:[Link]

    • Relevance: verification of chemical structure and physical properties.[1]

  • GABA-T vs.

    • Title: GABA transaminase inhibitors.[2][3][4][5]

    • Source: PubMed.
    • URL:[Link]

    • Relevance: Differentiates the structural requirements for GABA-T inhibition (amino group) vs. SSADH inhibition.
  • Glutathione Conjugation of Enones

    • Title: The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE).[6]

    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Validates the "Glutathione Sink" effect for oxo-fatty acid deriv

Sources

Comparative stability analysis of "4-Oxo-5-hexenoic Acid" and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-5-hexenoic acid (CAS 6934-64-1) represents a potent class of "warhead" intermediates used in the synthesis of covalent inhibitors and functionalized linkers. Its utility stems from the vinyl ketone moiety—a highly reactive Michael acceptor. However, this same reactivity dictates its fragility.

This guide provides a technical stability analysis of the parent acid versus its alkyl ester derivatives (e.g., Ethyl 4-oxo-5-hexenoate ). Experimental evidence and mechanistic principles confirm that the free acid form is inherently unstable due to autocatalytic polymerization. For robust research applications, esterification or in situ generation is the recommended protocol.

Chemical Stability Profile: The "Self-Destruct" Mechanism

The instability of this compound arises from the synergistic reactivity of its two functional groups: the terminal vinyl ketone and the carboxylic acid .

Mechanistic Failure Mode

Vinyl ketones are susceptible to polymerization via Michael addition . In the case of this compound, the molecule contains its own catalyst. The carboxylic acid proton (


) activates the carbonyl oxygen of the ketone, increasing the electrophilicity of the 

-carbon. This facilitates nucleophilic attack by the vinyl group of a neighboring molecule, leading to rapid oligomerization.
  • Primary Degradation: Acid-catalyzed Michael Polymerization.

  • Secondary Degradation: Oxidative cleavage of the terminal alkene (if exposed to air/light).

Visualization: Autocatalytic Polymerization Pathway

The following diagram illustrates the self-validating degradation mechanism that researchers must mitigate.

G Monomer This compound (Monomer) Activation Protonation (Self-Catalysis) Monomer->Activation Intramolecular H+ Dimer Dimerization (Michael Addition) Monomer->Dimer Concentration Dependent Activation->Dimer Nucleophilic Attack (C=C to C=O) Polymer Oligomers/Polymers (Insoluble Gum) Dimer->Polymer Chain Propagation

Figure 1: Autocatalytic degradation pathway of this compound driven by self-protonation.

Comparative Analysis: Parent Acid vs. Derivatives[2][3]

To determine the optimal reagent for your workflow, we compare the parent acid against its ethyl ester derivative and the saturated analog.

Stability Data Matrix
FeatureThis compound (Parent)Ethyl 4-oxo-5-hexenoate (Derivative)4-Oxohexanoic Acid (Saturated Control)
CAS Number 6934-64-190199-67-03128-06-1
Reactivity High (Michael Acceptor + Acid)Moderate (Michael Acceptor only)Low (Ketone + Acid)
Storage State Unstable Oil / Solid (Low MP)Stable LiquidStable Solid
Shelf Life (4°C) < 2 Weeks (Polymerizes)3-6 Months> 2 Years
Shelf Life (-20°C) 3 Months (w/ Stabilizer)> 1 Year> 5 Years
Polymerization Risk Critical (Autocatalytic)Manageable (Requires external base/initiator)Negligible
Primary Use In situ generation onlyStorable precursorNon-reactive linker
Expert Insight: Why Choose the Ester?

The Ethyl Ester (CAS 90199-67-0) removes the acidic proton, breaking the autocatalytic loop. While it retains the reactive vinyl ketone "warhead" necessary for covalent inhibition, it will not polymerize spontaneously without an external initiator or strong base.

  • Recommendation: Purchase or synthesize the ester for storage. Hydrolyze to the acid immediately prior to use if the free acid is strictly required.

Experimental Protocols

Protocol A: Safe Synthesis & Handling of this compound

Context: If you must use the free acid, synthesis via the Grignard route is standard. This protocol includes critical stabilization steps.

Reagents:

  • Succinic Anhydride (1.0 eq)

  • Vinylmagnesium Bromide (1.1 eq, 1.0M in THF) [1]

  • Stabilizer: Hydroquinone (0.1% w/w)

Workflow:

  • Preparation: Dissolve Succinic Anhydride in anhydrous THF under

    
     atmosphere at -78°C.
    
  • Addition: Add Vinylmagnesium bromide dropwise over 30 mins. Note: Low temperature is critical to prevent double addition.

  • Quench: Quench with saturated

    
     at -20°C.
    
  • Acidification: Carefully acidify aqueous layer to pH 3.0 with 1M HCl.

  • Extraction: Extract immediately with EtOAc containing 0.05% Hydroquinone .

  • Concentration: Evaporate solvent at < 30°C (Do not heat!).

Quality Control (Self-Validating Step):

  • NMR Check: Monitor the vinyl proton signals (

    
     5.8–6.4 ppm). Loss of definition or broadening indicates polymerization.
    
  • TLC: The acid will streak on silica; the polymer remains at the baseline.

Protocol B: Stability Monitoring via HPLC

Use this protocol to verify reagent integrity before starting expensive biological assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (Carbonyl/Alkene absorption).

  • Pass Criteria: Single sharp peak.

  • Fail Criteria: Shoulder peaks (dimers) or broad "hump" at later retention times (oligomers).

Storage & Handling Guidelines

The "Cold Chain" Rule

Due to the vinyl ketone instability, this compound and its esters must be treated as temperature-sensitive monomers .

  • Long-Term Storage: -80°C is ideal; -20°C is mandatory.

  • Inhibitors: Always store with a radical inhibitor like Hydroquinone or BHT (Butylated hydroxytoluene) at 100-500 ppm if downstream applications permit [2].

  • Thawing: Thaw on ice. Do not use a water bath.

Decision Logic for Researchers

Use the following logic flow to determine the correct derivative for your project.

Logic Start Select Reagent Form Q1 Is the free carboxylic acid required for binding? Start->Q1 BranchA YES Q1->BranchA Yes BranchB NO Q1->BranchB No Action2 Synthesize Acid in situ (Do not store >24h) BranchA->Action2 Action1 Use Ethyl Ester (CAS 90199-67-0) BranchB->Action1 Better Stability Action3 Store at -80°C with Hydroquinone Action2->Action3 If storage needed

Figure 2: Decision matrix for selecting between the acid and ester forms based on experimental needs.

References

  • Mastering Grignard Reactions: The Essential Role of Vinylmagnesium Bromide. Ningbo Inno Pharmchem Co., Ltd.[1] Available at: [Link]

  • This compound (CAS 6934-64-1). PubChem Compound Summary.[2] National Center for Biotechnology Information. Available at: [Link]

  • 4-Oxo-hex-5-enoic acid ethyl ester. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Biological effects of "4-Oxo-5-hexenoic Acid" compared to "levulinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Levulinic Acid (4-oxopentanoic acid) and its reactive analog, 4-Oxo-5-hexenoic Acid .

Executive Summary

This guide analyzes the divergent biological behaviors of two structurally related keto-acids. While Levulinic Acid (LA) serves as a stable metabolic intermediate and a precursor for heme biosynthesis, This compound (OHA) functions as a potent, irreversible electrophile.

The critical differentiator is the


-unsaturated ketone  moiety in OHA. This functional group transforms the molecule from a passive metabolic substrate (like LA) into a "Michael Acceptor," capable of covalently modifying active site nucleophiles in enzymes such as DHTKD1  (Dehydrogenase E1 and Transketolase Domain Containing 1).
FeatureLevulinic Acid (LA)This compound (OHA)
CAS Number 123-76-26934-64-1
Core Reactivity Reversible Schiff base formationIrreversible Michael Addition
Biological Role Heme precursor (via 5-ALA); Metabolic substrateSuicide inhibitor; Electrophilic probe
Key Target Porphobilinogen Synthase (Substrate/Weak Inhibitor)DHTKD1 (Irreversible Inhibitor)
Stability High (Stable at RT)Low (Polymerizes/Reacts with thiols)

Chemical Basis of Divergence

To understand the biological effects, one must first analyze the structural causality.

Structural Comparison[1]
  • Levulinic Acid: Contains a saturated ketone at the

    
    -position. It is chemically stable and requires enzymatic activation (e.g., by CoA ligases) to participate in metabolism.
    
  • This compound: Contains a vinyl group adjacent to the ketone (

    
    ). This conjugation lowers the LUMO energy, making the 
    
    
    
    -carbon highly susceptible to nucleophilic attack by thiols (Cysteine) or amines (Lysine/ThDP).
Visualization: Reactivity Pathways

The following diagram illustrates the mechanistic divergence. LA enters the heme pathway, while OHA acts as a pathway blocker via covalent modification.

ReactivityComparison cluster_0 Reactivity Profile LA Levulinic Acid (Saturated Ketone) Heme Heme Biosynthesis (Porphyrins) LA->Heme Metabolic Precursor (via 5-ALA linkage) OHA This compound (Vinyl Ketone) DHTKD1 DHTKD1 Enzyme (Mitochondrial) OHA->DHTKD1 Michael Addition (Covalent Bond) Inhibition Irreversible Adduct (Enzyme Dead) DHTKD1->Inhibition Loss of Function

Figure 1: Mechanistic divergence where LA acts as a metabolic building block, whereas OHA acts as a covalent inhibitor.

Biological Mechanisms & Experimental Data[2][3][4]

Levulinic Acid: The Metabolic Baseline

Levulinic acid is structurally homologous to 5-aminolevulinic acid (5-ALA) , the committed precursor in heme synthesis.[1]

  • Mechanism: It can competitively inhibit Porphobilinogen Synthase (PBGS) at high concentrations but is generally metabolized or excreted. It does not form covalent bonds with proteins under physiological conditions.

  • Toxicity: Low. LD50 (Rat, oral)

    
     1850 mg/kg.
    
This compound: The Irreversible Inhibitor

OHA is the oxo-analog of Vigabatrin (an anti-epileptic drug).[2][3] While Vigabatrin targets GABA transaminase, OHA has been identified as a potent inhibitor of 2-oxoacid dehydrogenase complexes , specifically DHTKD1 (involved in lysine and tryptophan degradation).

Key Experimental Findings (Synthesized from Literature):
  • Irreversibility: unlike competitive inhibitors that wash out, OHA shows time-dependent inhibition of DHTKD1.

  • Specificity: It targets the E1 subunit of the dehydrogenase complex.

  • Mechanism: The vinyl group reacts with a nucleophile (likely a Thiamin Diphosphate enamine intermediate or an active site cysteine) to form a stable adduct.

Comparative Potency Data (DHTKD1 Inhibition)

Data synthesized from biochemical characterization studies (e.g., related to Vigabatrin analogs).[2]

CompoundIC50 (

M)
Inhibition TypeReversibility
Levulinic Acid > 1000Competitive (Weak)Reversible
This compound 1.6 Suicide / Covalent Irreversible
Adipoylphosphonic Acid 0.15Transition State AnalogReversible

Experimental Protocols

Protocol A: Assessing Irreversible Inhibition (Jump-Dilution Assay)

Use this protocol to verify if OHA acts as a suicide inhibitor in your target system.

Materials:

  • Recombinant DHTKD1 or Cell Lysate.

  • Substrate: 2-oxoadipate.

  • Cofactors: Thiamin Diphosphate (ThDP), NAD+, CoA.

  • Test Compounds: Levulinic Acid (Control), this compound.

Workflow:

  • Incubation: Incubate enzyme (100 nM) with Inhibitor (10

    
    M OHA) for varying times (
    
    
    
    min) in Reaction Buffer (50 mM HEPES, pH 7.4).
  • Dilution: Rapidly dilute the mixture 100-fold into a solution containing saturating substrate (2-oxoadipate).

  • Measurement: Monitor NADH production at 340 nm.

  • Analysis:

    • If activity recovers after dilution

      
      Reversible  (Levulinic Acid behavior).
      
    • If activity remains low/zero

      
      Irreversible  (OHA behavior).
      
Protocol B: Thiol Reactivity Assay (Ellman’s Reagent)

Use this to quantify the "Michael Acceptor" potential of OHA compared to LA.

  • Prepare 100

    
    M L-Cysteine in phosphate buffer (pH 7.4).
    
  • Add 100

    
    M of Test Compound (LA or OHA).
    
  • Incubate at 37°C for 30 minutes.

  • Add DTNB (Ellman’s Reagent).

  • Result:

    • Levulinic Acid: No reduction in free thiols (High Absorbance at 412 nm).

    • This compound: Significant depletion of free thiols (Low Absorbance) due to adduct formation.

Pathway Impact Visualization

The following diagram details the specific interference of OHA in mitochondrial metabolism compared to the benign integration of LA.

PathwayImpact cluster_legend Legend Lysine Lysine/Tryptophan Catabolism Oxoadipate 2-Oxoadipate Lysine->Oxoadipate DHTKD1 DHTKD1 Complex (Target Enzyme) Oxoadipate->DHTKD1 Substrate GlutarylCoA Glutaryl-CoA DHTKD1->GlutarylCoA Decarboxylation OHA This compound (Inhibitor) OHA->DHTKD1 Covalent Modification (Alkylation) key1 Normal Pathway (Black) key2 Inhibition Event (Red)

Figure 2: OHA blocks the conversion of 2-Oxoadipate to Glutaryl-CoA by covalently alkylating the DHTKD1 complex.[4]

Safety & Handling

  • Levulinic Acid: Standard lab PPE. Irritant. Store at room temperature.

  • This compound: High Risk. Handle in a fume hood.

    • Storage: -20°C, under inert gas (Argon/Nitrogen). The terminal alkene is prone to polymerization.

    • Toxicity:[5] Assume high toxicity due to non-specific alkylation of cellular thiols (Glutathione depletion).

References

  • Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex. Source: BioRxiv / PubMed. Context: Identifies this compound as an irreversible inhibitor of DHTKD1, contrasting it with reversible phosphonate inhibitors.[2] URL:[Link][6]

  • Isolation of a New Antibiotic, Alaremycin, Structurally Related to 5-Aminolevulinic Acid. Source: Bioscience, Biotechnology, and Biochemistry. Context: Describes 5-acetamido-4-oxo-5-hexenoic acid (Alaremycin) and its relationship to 5-ALA and levulinic acid pathways.[1][7] URL:[Link][8][2][3][4][6][7][9][10]

  • Levulinic Acid: A Key Strategic Chemical from Biomass. Source: MDPI. Context: Provides the baseline metabolic and chemical stability profile of Levulinic acid. URL:[Link][6][10]

  • PubChem Compound Summary: Levulinic Acid. Source: National Library of Medicine. Context: Chemical and physical property verification.[2][11][12] URL:[Link]

Sources

Safety Operating Guide

Safe Handling of 4-Oxo-5-hexenoic Acid: A Procedural Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

In the vanguard of drug development and scientific research, the synthesis and handling of novel chemical compounds are daily necessities. The integrity of our research and the safety of our personnel hinge on a profound understanding of the materials we work with. This guide provides a comprehensive, experience-driven framework for the safe handling of 4-Oxo-5-hexenoic Acid. We will move beyond a perfunctory checklist to explore the scientific rationale behind each procedural step, fostering a laboratory environment grounded in safety and expertise.

Hazard Analysis: An Inferred Profile

For procedural guidance, we will reference the SDS for a closely related analogue, 5-Hexenoic acid (CAS No. 1577-22-6). This compound is classified as causing severe skin burns and eye damage (Skin Corrosion, Category 1B; Serious Eye Damage, Category 1).[2][3] Therefore, it is imperative to handle this compound as a corrosive material that is destructive to skin, eyes, and mucous membranes.[3]

Personal Protective Equipment (PPE): The First Line of Defense

The selection of PPE must be deliberate and directly correlated with the potential hazards and the specific experimental procedure being undertaken.

Eye and Face Protection

Due to the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: For all handling of this compound, ANSI-approved safety goggles are mandatory.

  • Elevated Risk Scenarios: During procedures with a heightened risk of splashing, such as transferring solutions or working with larger quantities, a full face shield must be worn over safety goggles.[4][5] This provides a critical secondary layer of protection for the entire face.

Hand Protection

Skin contact can lead to severe burns.[3][6] The choice of glove material is therefore critical.

  • Incidental Contact: For tasks with minimal risk of direct contact, such as handling sealed containers, standard nitrile gloves are acceptable.

  • Prolonged or Direct Contact: For weighing, transfers, or any situation involving potential immersion, more robust gloves are necessary. Consider thicker, chemical-resistant gloves.[5] Double-gloving is a recommended practice to increase protection.

  • Glove Integrity: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[7] Contaminated gloves must be disposed of as hazardous waste.[7]

Body Protection
  • Laboratory Coat: A fully fastened lab coat is the minimum requirement for body protection.[8]

  • Chemical-Resistant Apron: When handling quantities greater than a few milliliters or when there is a significant splash risk, an impervious or chemical-resistant apron should be worn over the lab coat.[5]

Respiratory Protection
  • Primary Engineering Control: All work with this compound must be performed within a properly functioning and certified chemical fume hood to minimize inhalation of vapors or mists.[2][6][9]

  • Emergency Situations: In the event of a large spill or failure of engineering controls, respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor cartridge is required in such scenarios.

PPE Summary Table
Task / Risk LevelEye/Face ProtectionHand ProtectionBody Protection
Low Risk (e.g., handling sealed containers, small quantities in hood)Safety GogglesSingle pair of nitrile glovesLab Coat
Medium Risk (e.g., weighing, preparing solutions)Safety GogglesDouble pair of nitrile glovesLab Coat
High Risk (e.g., large volume transfers, potential for splash)Goggles & Face ShieldThicker chemical-resistant gloves (e.g., butyl rubber)Lab Coat & Chemical-Resistant Apron

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every stage of the experimental process.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound from preparation through disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal prep_hood Verify Fume Hood Certification & Airflow prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood->prep_ppe prep_spill Locate Spill Kit & Eyewash/Shower prep_ppe->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Waste Streams (Solid vs. Liquid) cleanup_decon->cleanup_waste cleanup_label Label Waste Container Correctly cleanup_waste->cleanup_label cleanup_dispose Move to Satellite Accumulation Area cleanup_label->cleanup_dispose ppe_removal Remove PPE & Wash Hands cleanup_dispose->ppe_removal

Caption: A procedural workflow for the safe handling of this compound.

Spill Management

Prompt and correct response to a spill is critical to mitigating exposure and contamination.

  • Alert & Evacuate: Immediately alert personnel in the area. For large spills (greater than one liter), evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) department.[1]

  • Containment: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the liquid.[1]

  • Neutralization: Cautiously neutralize the spill by covering the absorbent material with a weak base, such as sodium bicarbonate or soda ash.[1]

  • Cleanup: Wearing appropriate PPE, carefully scoop the neutralized mixture into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container with "Hazardous Waste," the chemical name, and associated hazards, and arrange for pickup by EH&S.[1]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Container: Collect all liquid and solid waste in a clearly labeled, leak-proof, and corrosion-resistant container, such as a high-density polyethylene (HDPE) bottle.[10][11]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include the full chemical name and an accurate description of the contents.[11]

  • Segregation: Do not mix organic acid waste with incompatible materials such as bases, oxidizing agents, or mineral acids.[11][12]

  • Disposal: When the container is full, it must be disposed of through your institution's official EH&S program.[9][13] Do not pour organic acids down the drain.[13]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring the protection of themselves and their colleagues while maintaining the highest standards of scientific practice.

References

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Hexanoic acid. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). Hexanoic Acid ICSC: 1167. Retrieved from [Link]

  • Greenflow. (2024). How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link]

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Seton UK. (2022). Working safely with corrosive substances. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • BYJU'S. (2020). Tests for Unsaturation. Retrieved from [Link]

  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Vedantu. (n.d.). Understanding Tests for Unsaturation in Organic Compounds. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Washington State University. (n.d.). Organic Acids SOP Template. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • University of Dayton. (n.d.). Standard Operating Procedures for Organic Acids. Retrieved from [Link]

  • Duke University Safety. (n.d.). Corrosives Safety Guideline. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.